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2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one Documentation Hub

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  • Product: 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one
  • CAS: 477854-00-5

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

Executive Summary This technical guide profiles 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one , a heterocyclic scaffold recognized in medicinal chemistry as a potent serine protease inhibitor. Belonging to the class of 2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one , a heterocyclic scaffold recognized in medicinal chemistry as a potent serine protease inhibitor. Belonging to the class of 2-amino-3,1-benzoxazin-4-ones, this molecule functions primarily as an alternate substrate inhibitor (suicide substrate) for enzymes such as Human Leukocyte Elastase (HLE) and C1r. Its pharmacological value lies in the unique reactivity of the benzoxazinone ring, which undergoes nucleophilic attack by the catalytic serine of the target enzyme, leading to the formation of a stable acyl-enzyme intermediate that temporarily or permanently disables the protease.

Chemical Architecture & Electronic Properties[1]

Structural Analysis

The core structure consists of a benzene ring fused to a 3,1-oxazin-4-one ring. The critical pharmacophore is the 2-amino substituent (specifically the 4-fluoroanilino group), which differentiates this molecule from 2-alkyl or 2-aryl analogs.

  • Scaffold: 4H-3,1-benzoxazin-4-one (often referred to as a "masked" isocyanate or acylating agent).

  • Substituent: The p-fluoroanilino group at position 2 serves dual purposes:

    • Electronic Modulation: The fluorine atom (electron-withdrawing via induction, electron-donating via resonance) modulates the electron density of the exocyclic nitrogen. This, in turn, influences the electrophilicity of the C4 carbonyl carbon, tuning the reactivity toward the enzyme's active site serine.

    • Metabolic Stability: The fluorine at the para position blocks metabolic oxidation (hydroxylation) at the most reactive site of the phenyl ring, enhancing the compound's pharmacokinetic half-life.

Electronic Reactivity & Tautomerism

While the 4-one form is the dominant tautomer, the exocyclic nitrogen allows for amidine-like resonance. The electrophilicity of the C4 carbonyl is the defining chemical property.

  • Nucleophilic Susceptibility: The C4 carbonyl is highly susceptible to nucleophilic attack due to the leaving group character of the ring oxygen (forming a phenoxide/carboxylate upon ring opening).

  • Hydrolytic Instability: In aqueous alkaline media, the ring opens to form the corresponding ureido-benzoic acid derivative. This instability is a major challenge in formulation and assay development.

Synthetic Pathways[1][2][3][4]

The synthesis of 2-amino-3,1-benzoxazin-4-ones differs significantly from 2-alkyl/aryl derivatives. The most robust protocol involves the cyclodesulfurization of a thiourea intermediate derived from anthranilic acid.

Optimized Synthetic Protocol (Guanylating Route)

Reagents: Anthranilic acid, 4-fluorophenyl isothiocyanate, EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMF/CH₂Cl₂.

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve anthranilic acid (1.0 eq) in DMF. Add 4-fluorophenyl isothiocyanate (1.1 eq). Stir at room temperature for 2-4 hours. The nucleophilic amine of the anthranilic acid attacks the isothiocyanate carbon.

  • Isolation of Intermediate: Precipitate the resulting thiourea (2-(3-(4-fluorophenyl)thioureido)benzoic acid) by adding water or dilute HCl. Filter and dry.

  • Cyclodesulfurization: Dissolve the thiourea intermediate in dry CH₂Cl₂. Add EDC·HCl (1.2 eq) or HgO (Caution: Toxic) as a desulfurizing/dehydrating agent. Stir at reflux for 4-6 hours.

  • Purification: The mechanism involves the activation of the sulfur, followed by intramolecular nucleophilic attack by the carboxylate oxygen, releasing the sulfur byproduct and closing the benzoxazinone ring.

  • Workup: Wash with sodium bicarbonate (to remove unreacted acid) and brine. Recrystallize from ethanol/hexane.

Visualization of Synthesis

Synthesis Anthranilic Anthranilic Acid Thiourea Thiourea Intermediate Anthranilic->Thiourea Nucleophilic Addition (DMF, RT) Isothiocyanate 4-F-Phenyl Isothiocyanate Isothiocyanate->Thiourea Product 2-(4-fluoroanilino)- 4H-3,1-benzoxazin-4-one Thiourea->Product Cyclodesulfurization (-H2S equivalent) EDC Reagent: EDC or HgO EDC->Product Promoter

Caption: Cyclodesulfurization route via thiourea intermediate for 2-amino-benzoxazinone synthesis.

Physicochemical Profile

PropertyDescriptionCritical Implication
Molecular Formula C₁₄H₉FN₂O₂Core stoichiometry.
Solubility Low in water; High in DMSO, DMF, CH₂Cl₂.Stock solutions must be prepared in DMSO. Aqueous dilutions may precipitate if >100 µM.
LogP (Predicted) ~2.5 - 3.2Lipophilic; suggests good membrane permeability but requires formulation aids.
Stability (pH < 7) Moderate to HighStable in acidic to neutral buffers.
Stability (pH > 8) LowRapid ring opening (hydrolysis) to form the open-chain ureido-benzoate. Avoid alkaline buffers.
IR Spectrum ν(C=O) ≈ 1740–1760 cm⁻¹Characteristic high-frequency carbonyl stretch due to ring strain and O-heteroatom.

Pharmacological Mechanism: Alternate Substrate Inhibition[6]

The 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one does not act as a simple competitive inhibitor. It functions as a mechanism-based inactivator of serine proteases (e.g., Human Leukocyte Elastase, Chymotrypsin, C1r).

Mechanism of Action (MOA)
  • Recognition: The enzyme's S1 pocket recognizes the benzoxazinone (often aided by the hydrophobic 4-fluorophenyl group).

  • Acylation: The catalytic Serine-OH of the enzyme attacks the C4 carbonyl of the benzoxazinone.

  • Ring Opening: The bond between C4 and the ring oxygen cleaves. The benzoxazinone ring opens, tethering the molecule to the enzyme via an ester linkage.

  • Acyl-Enzyme Stability: Unlike natural peptide substrates where the acyl-enzyme is rapidly hydrolyzed (deacylation), the benzoxazinone-derived acyl-enzyme is remarkably stable. The bulky, conformationally restricted structure prevents water from approaching the ester bond for hydrolysis.

  • Inhibition: The enzyme remains "stalled" in this acylated state, effectively inhibiting its proteolytic activity.

MOA Visualization

MOA Enzyme Serine Protease (Active Site Ser-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis Binding Inhibitor Benzoxazinone Inhibitor Inhibitor->Michaelis Binding Transition Tetrahedral Intermediate Michaelis->Transition Ser-OH Attack on C4 Carbonyl AcylEnzyme Acyl-Enzyme Complex (Ring Opened, Stable) Transition->AcylEnzyme Ring Opening (C4-O Bond Cleavage) Deacylation Deacylation (Very Slow/Negligible) AcylEnzyme->Deacylation k_off (Slow) Regenerated Active Enzyme (Regenerated) Deacylation->Regenerated

Caption: Mechanism of acyl-enzyme formation. The inhibition potency depends on the stability of the Acyl-Enzyme complex.

Experimental Protocols

In Vitro Inhibition Assay (Human Leukocyte Elastase)
  • Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Brij-35, pH 7.5. (Note: Avoid pH > 8.0 to prevent spontaneous hydrolysis of the inhibitor).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).

  • Procedure:

    • Prepare a 10 mM stock of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one in dry DMSO.

    • Incubate Enzyme (10-50 nM) with Inhibitor (varying concentrations) in buffer for 15 minutes at 25°C. This pre-incubation allows the acylation step to occur.

    • Add Substrate (200 µM).

    • Monitor absorbance at 405 nm (release of p-nitroaniline).

    • Data Analysis: Calculate

      
       (pseudo-first-order rate constant) and plot against inhibitor concentration to determine 
      
      
      
      .
Stability Check (Quality Control)

Before biological testing, verify the integrity of the benzoxazinone ring.

  • TLC: Silica gel, Hexane:Ethyl Acetate (7:3). The open-ring hydrolysis product will be significantly more polar (lower Rf) than the closed ring.

  • NMR: Check for the disappearance of the carboxylic acid proton (from the precursor) and the specific shift of the aromatic protons adjacent to the carbonyl.

References

  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Source: Journal of Medicinal Chemistry (1990).[1] URL:[Link]

  • Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Source: Biochemical and Biophysical Research Communications (1986).[2] URL:[Link]

  • 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Source: Bioorganic & Medicinal Chemistry Letters (1996).[1] URL:[Link]

  • Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine. Source: Synlett (2017) / Organic Chemistry Portal. URL:[Link]

  • Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Source: Journal of the Chemical Society B (1971). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one and its Analogs as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals The 4H-3,1-Benzoxazin-4-one Scaffold: A Privileged Structure in Enzyme Inhibition The 4H-3,1-benzoxazin-4-one core is recognized in medicinal chemistry as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4H-3,1-Benzoxazin-4-one Scaffold: A Privileged Structure in Enzyme Inhibition

The 4H-3,1-benzoxazin-4-one core is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity.[1][2] This heterocyclic system is a versatile starting point for the synthesis of a wide array of biologically active molecules.[3][4] Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7] A significant application of this structural motif is in the design of enzyme inhibitors, targeting proteases and other key enzymes in disease pathways.[6][8][9]

While extensive mechanistic studies on 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one itself are not widely published, available data from screening assays indicate inhibitory activity against several enzymes, including Chymotrypsinogen A and Adenosine receptors A1 and A2a.[10][11] However, to truly understand the potential of this class of compounds, it is instructive to examine a well-documented example of a related enzyme system. The inhibition of Kynurenine-3-monooxygenase (KMO) by compounds with similar structural features provides an excellent model for the detailed exploration of the mechanism of action.

Kynurenine-3-Monooxygenase (KMO): A Key Therapeutic Target

Kynurenine-3-monooxygenase (KMO) is a critical enzyme in the kynurenine pathway, the primary metabolic route for the degradation of tryptophan.[12] KMO is an FAD-dependent monooxygenase located on the outer mitochondrial membrane that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[13] This enzymatic step represents a crucial branch point in the pathway, influencing the balance between neuroprotective and neurotoxic metabolites.[14]

The inhibition of KMO is a significant therapeutic strategy for a range of neurodegenerative and neuroinflammatory disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[12][15] By blocking KMO activity, the production of downstream neurotoxic metabolites, such as 3-HK and quinolinic acid, is reduced.[16] Concurrently, the metabolic flux is shunted towards the production of kynurenic acid (KYNA), a neuroprotective agent with antagonist activity at excitatory amino acid receptors.[14]

Mechanism of KMO Inhibition

The mechanism of KMO inhibitors generally involves binding to the active site of the enzyme, thereby preventing the substrate, L-kynurenine, from being hydroxylated.[17] The specifics of this interaction can vary, leading to different modes of inhibition.

Competitive Inhibition

Many KMO inhibitors act as competitive inhibitors, directly competing with L-kynurenine for binding to the active site.[17] These inhibitors often possess structural motifs that mimic the substrate, allowing for specific interactions with key residues in the catalytic pocket.

Non-Competitive and Allosteric Inhibition

Other inhibitors may bind to a site distinct from the active site (an allosteric site), inducing a conformational change in the enzyme that reduces its catalytic efficiency.[17] This mode of inhibition is characterized by the inhibitor's ability to bind to both the free enzyme and the enzyme-substrate complex.

Structural Basis of Inhibition

Recent structural studies of KMO in complex with various inhibitors have provided detailed insights into their binding modes.[18] Notably, some novel classes of inhibitors have been shown to trap the catalytic flavin cofactor in a tilted conformation, a previously unobserved state.[18] This interaction leads to extremely high-affinity binding (picomolar range) and prolonged residence times, which are desirable properties for therapeutic agents.[18]

The following diagram illustrates the central role of KMO in the kynurenine pathway and the therapeutic consequence of its inhibition.

KMO_Pathway Tryptophan Tryptophan L_Kynurenine L-Kynurenine (L-KYN) Tryptophan->L_Kynurenine KMO Kynurenine-3-Monooxygenase (KMO) L_Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) L_Kynurenine->KAT Three_HK 3-Hydroxykynurenine (3-HK) (Neurotoxic) KMO->Three_HK Hydroxylation Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KYNA Kynurenic Acid (KYNA) (Neuroprotective) KAT->KYNA Inhibitor KMO Inhibitor (e.g., 2-anilino-benzoxazinone analogs) Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway and the role of KMO inhibition.

Experimental Protocols for Characterizing Enzyme Inhibition

To elucidate the mechanism of action of a novel inhibitor like 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one, a series of biochemical and biophysical assays are essential.

Enzyme Kinetics Assays

Objective: To determine the potency (IC50) and mode of inhibition (e.g., competitive, non-competitive).

Protocol:

  • Enzyme Source: Recombinant human KMO is expressed and purified.

  • Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing necessary cofactors (NADPH, FAD) is prepared.

  • Substrate and Inhibitor Preparation: Stock solutions of L-kynurenine and the test inhibitor are prepared in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • A fixed concentration of KMO is pre-incubated with varying concentrations of the inhibitor for a defined period.

    • The enzymatic reaction is initiated by the addition of L-kynurenine.

    • The reaction progress is monitored by measuring the formation of 3-hydroxykynurenine, typically by spectrophotometry or fluorescence.

  • Data Analysis:

    • Initial reaction velocities are plotted against inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition, the assay is repeated with varying concentrations of both the substrate and the inhibitor. The data are then fitted to different models of enzyme inhibition (e.g., Michaelis-Menten, Lineweaver-Burk).

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-enzyme interaction.

Protocol:

  • Sample Preparation: Purified KMO is placed in the sample cell, and the inhibitor is loaded into the injection syringe. Both are in the same buffer.

  • Titration: The inhibitor is titrated into the KMO solution in a series of small injections.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting thermogram is integrated and fitted to a binding model to extract the thermodynamic parameters.

The following diagram outlines a typical workflow for characterizing an enzyme inhibitor.

Caption: Workflow for the characterization of a novel enzyme inhibitor.

Quantitative Data Summary

The following table summarizes representative inhibitory activities for different classes of enzyme inhibitors, illustrating the range of potencies that can be achieved.

Inhibitor ClassTarget EnzymeIC50 / KiReference
4H-3,1-benzoxazin-4-one derivativesCathepsin G0.84 - 5.5 µM[19]
2-amino-4H-3,1-benzoxazin-4-onesC1r serine proteaseImproved potency over reference[9]
Novel KMO Inhibitors (e.g., GSK065)Kynurenine-3-monooxygenasePicomolar affinity[18]
Ro 61-8048Kynurenine-3-monooxygenasePotent inhibitor[20]

Conclusion and Future Directions

The 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one scaffold represents a promising starting point for the development of novel enzyme inhibitors. While specific data on this particular compound is emerging, the extensive research on related structures, particularly KMO inhibitors, provides a robust roadmap for its mechanistic investigation. By leveraging the established methodologies outlined in this guide, researchers can effectively characterize its inhibitory profile and unlock its therapeutic potential. Future efforts should focus on detailed kinetic and structural studies to elucidate the precise molecular interactions governing its activity, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

  • What are KMO inhibitors and how do they work? (n.d.).
  • KMO Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC. (n.d.). Retrieved from [Link]

  • Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. (2016). Drug Discovery Today, 21(2), 315-324.
  • Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. (n.d.). Retrieved from The Michael J.
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). Molecules, 27(1), 199.
  • Structural and mechanistic basis of differentiated inhibitors of the acute pancreatitis target kynurenine-3-monooxygenase. (2017).
  • A05 Targeting Kmo: Basic Understanding And Gaps | Journal of Neurology, Neurosurgery & Psychiatry. (n.d.). Retrieved from [Link]

  • BindingDB BDBM222127 2-(4-Fluorophenyl)-4H-3,1-benzoxazin-4-one (16). (n.d.). Retrieved from [Link]

  • BindingDB BDBM222127 2-(4-Fluorophenyl)-4H-3,1-benzoxazin-4-one (16). (n.d.). Retrieved from [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC. (n.d.). Retrieved from [Link]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC. (n.d.). Retrieved from [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2016). World Journal of Pharmaceutical Research, 5(6), 556-566.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolian Journal of Chemistry, 25(51), 25-34.
  • Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones. (1995). Journal of Medicinal Chemistry, 38(23), 4764-4771.
  • 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. (2000). Bioorganic & Medicinal Chemistry Letters, 10(11), 1187-1190.
  • (PDF) Synthesis of 2-phenyl-4H-benzo[d][13][17]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. (2019). Retrieved from ResearchGate.

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). Molecules, 29(23), 5710.
  • Inhibitors – Knowledge and References. (n.d.).

Sources

Foundational

electronic properties and reactivity of the benzoxazinone ring system

An In-Depth Technical Guide to the Electronic Properties and Reactivity of the Benzoxazinone Ring System For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxazinone Scaffold - A Privil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties and Reactivity of the Benzoxazinone Ring System

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazinone Scaffold - A Privileged Heterocycle

The benzoxazinone ring system, a bicyclic heterocycle featuring a benzene ring fused to an oxazine ring, represents a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] These structures are not merely synthetic curiosities; they are found in nature as plant allelochemicals and defense compounds, hinting at their inherent biological relevance.[3] Their importance is underscored by their presence in a wide array of bioactive molecules exhibiting anticancer, antibacterial, antiviral, and antifungal properties.[1][4][5][6][7][8]

This guide provides a comprehensive exploration of the core principles governing the benzoxazinone system. We will dissect its electronic architecture to understand how electron distribution dictates its chemical behavior. Subsequently, we will delve into its reactivity, examining how it interacts with various reagents and serves as a versatile building block for more complex molecules, particularly in the synthesis of quinazolinone derivatives.[4] This document moves beyond simple definitions, offering insights into the causality behind its reactivity and providing actionable experimental frameworks for its study and application.

Part 1: The Electronic Architecture of the Benzoxazinone Core

The reactivity of any molecule is a direct consequence of its electronic structure. For the benzoxazinone system, a delicate interplay between the aromatic benzene ring and the heterocyclic oxazinone portion establishes a unique electronic landscape.

Aromaticity, Resonance, and Electron Distribution

The fusion of an electron-rich benzene ring with the oxazinone moiety, which contains both an electron-donating nitrogen atom and an electron-withdrawing carbonyl group, creates a conjugated system with significant electronic delocalization. The lone pair of electrons on the nitrogen atom can participate in resonance, donating electron density into the ring system, while the carbonyl group (C=O) acts as an electron sink.

Computational studies, such as Density Functional Theory (DFT), have been instrumental in mapping this electronic environment.[9][10] These analyses reveal that the highest electron density is localized on the oxygen and nitrogen atoms, while the carbonyl carbon and the carbon at position 2 (C2) are relatively electron-deficient, marking them as primary sites for nucleophilic attack.[11][12]

Caption: Key resonance contributors for the 1,3-benzoxazin-4-one ring system.

The Influence of Substituents

The electronic nature of the benzoxazinone core can be finely tuned by introducing substituents on the aromatic ring or at the C2 position. This modulation is a critical tool in drug design for optimizing potency, selectivity, and pharmacokinetic properties.

  • Substituents on the Aromatic Ring: Electron-donating groups (EDGs) like -OCH₃ or -CH₃ increase the electron density of the benzene ring, potentially enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -Cl decrease the ring's electron density, making it less reactive to electrophiles but potentially increasing the electrophilicity of the C2 and C4 carbonyl carbons.[1] For instance, the presence of a strong EWG like a nitro group can significantly lower the yield in certain synthetic reactions.[1]

  • Substituents at the C2 Position: The nature of the group at C2 profoundly impacts the molecule's stability and reactivity. Bulky or electron-donating groups at C2 can sterically hinder and electronically deactivate the C2 position towards nucleophilic attack.[13] Conversely, small alkyl groups or a simple hydrogen at C2 can make the ring more susceptible to nucleophilic ring-opening.[12]

Substituent Position Group Type Effect on Benzene Ring Effect on Oxazinone Ring (C2/C4)
Aromatic Ring (e.g., C6, C7)Electron-Donating (e.g., -OCH₃)Increased nucleophilicityMinor decrease in electrophilicity
Aromatic Ring (e.g., C6, C7)Electron-Withdrawing (e.g., -NO₂)Decreased nucleophilicityIncreased electrophilicity
C2 PositionElectron-Donating (e.g., -CH₃)MinorDecreased electrophilicity
C2 PositionElectron-Withdrawing (e.g., -CF₃)MinorIncreased electrophilicity
Spectroscopic Fingerprints for Characterization

unambiguous characterization of benzoxazinone derivatives relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Protons on the aromatic ring typically appear in the δ 7.0-8.5 ppm region. The chemical shifts are influenced by the substituents present. Protons of a substituent at C2 will have characteristic shifts (e.g., a methyl group around δ 2.2 ppm).[14][15]

    • ¹³C NMR: The carbonyl carbon (C4) is highly deshielded and appears around δ 160-170 ppm. The C2 carbon also shows a characteristic downfield shift.[14][15]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the lactone/amide carbonyl group is a hallmark of the benzoxazinone ring, typically appearing in the range of 1680-1770 cm⁻¹.[12][16]

  • UV-Visible Spectroscopy: The conjugated system gives rise to characteristic electronic transitions, typically n→π* and π→π*, which can be analyzed to understand the electronic properties of the molecule and its derivatives.[9][10]

Part 2: The Reactive Nature of the Benzoxazinone Ring

The electronic properties discussed above manifest in a rich and synthetically useful reactivity profile. The presence of multiple electrophilic centers makes the benzoxazinone ring an excellent substrate for a variety of chemical transformations.

Key Reactive Sites

The benzoxazinone ring generally presents two primary sites susceptible to nucleophilic attack. This dual reactivity is the foundation of its utility as a synthetic intermediate.[11][12]

  • C4 Carbonyl Carbon: The carbonyl carbon is highly electrophilic due to the electronegativity of the oxygen atom. Attack at this position typically leads to the cleavage of the acyl-oxygen bond and ring opening.

  • C2 Carbon: This carbon, situated between two heteroatoms, also behaves as an electrophilic center, particularly when substituted with a good leaving group or when unsubstituted (i.e., bearing a hydrogen atom).

Caption: Primary electrophilic centers in the 1,3-benzoxazin-4-one scaffold.

Nucleophilic Attack and Ring-Opening Reactions

The reaction of benzoxazinones with nucleophiles is one of their most important chemical properties, providing access to a wide range of other heterocyclic compounds.[4]

  • Aminolysis: Reaction with primary amines or ammonia is a classic method for converting 2-substituted-1,3-benzoxazin-4-ones into 2,3-disubstituted-quinazolin-4(3H)-ones. The reaction proceeds via nucleophilic attack of the amine at the C4 carbonyl, leading to ring opening to form an intermediate N-acylanthranilamide, which then undergoes intramolecular cyclization with the loss of water.

  • Hydrolysis: Under aqueous acidic or basic conditions, the benzoxazinone ring can be hydrolyzed, opening to form the corresponding derivative of anthranilic acid.[13]

  • Other Nucleophiles: Alcohols, thiols, and carbon nucleophiles can also react with the benzoxazinone ring, leading to a variety of ring-opened or rearranged products.[4]

This reactivity makes benzoxazinones invaluable precursors for constructing diverse molecular libraries in drug discovery.

Experimental Protocol: Synthesis of a Quinazolinone Derivative

This protocol details a representative conversion of a benzoxazinone to a quinazolinone, a common and crucial transformation in medicinal chemistry.

Objective: To synthesize 2-methyl-3-phenylquinazolin-4(3H)-one from 2-methyl-4H-3,1-benzoxazin-4-one and aniline.

Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in glacial acetic acid (20 mL).

  • Nucleophile Addition: To the stirred solution, add aniline (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

    • Causality Note: Glacial acetic acid serves as both the solvent and a catalyst, facilitating the dehydration and cyclization of the intermediate. Refluxing provides the necessary activation energy for the reaction.

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing ice-cold water (100 mL) with stirring.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration and wash the solid with cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-methyl-3-phenylquinazolin-4(3H)-one.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR spectroscopy, and melting point analysis.

Caption: Workflow for the synthesis and validation of a quinazolinone derivative.

Conclusion

The benzoxazinone ring system is a testament to the elegant relationship between electronic structure and chemical reactivity. Its unique arrangement of heteroatoms and carbonyl functionalities within a fused aromatic system creates a scaffold that is both stable and readily transformable. A thorough understanding of its electronic properties—the influence of resonance, induction, and substitution—provides the predictive power to harness its reactivity. For researchers in drug discovery and materials science, the ability to manipulate the benzoxazinone core through nucleophilic ring-opening and other transformations makes it an exceptionally valuable tool for generating molecular diversity and novel functional materials.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry. [Link]

  • Benzoxazinone synthesis. Organic Chemistry Portal. [Link]

  • Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. (2025). Pest Management Science. [Link]

  • Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Organic Chemistry Portal. [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). SciSpace. [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (2018). ProQuest. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. (2020). Chemistry & Biodiversity. [Link]

  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, FT-Raman, UV-Vis, NMR). (2019). Journal of Chemical Sciences. [Link]

  • Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. (2016). Journal of the Brazilian Chemical Society. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). World Journal of Pharmaceutical Research. [Link]

  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FTIR, FT-Raman, UV-Vis, NMR). (2019). Indian Academy of Sciences. [Link]

  • Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. (2018). Research & Reviews: A Journal of Drug Formulation, Development and Production. [Link]

  • Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. (2008). Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (2018). ResearchGate. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). Molecules. [Link]

  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][17]oxazin-4-one and Quinazolin-4(3H)-one. (2014). ResearchGate. [Link]

  • Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease. (2015). Molecules. [Link]

  • Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). National Center for Biotechnology Information. [Link]

  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. (2021). MDPI. [Link]

  • Stereo-electronic Effect of Phenyl Substituents on Thermal Properties of Oxazine-Ring Substituted Benzoxazine Monomers & Polymers. Morressier. [Link]

  • Influence of Electronic Effects from Bridging Groups on Synthetic Reaction and Thermally Activated Polymerization of Bisphenol-Based Benzoxazines. (2011). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Precision Synthesis of 2-(4-Fluoroanilino)-4H-3,1-Benzoxazin-4-one

This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically those targeting serine proteases (e.g., Human Leukocyte Elastase) where the 2-amino-4H-3,1-benzoxazin-4-one scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically those targeting serine proteases (e.g., Human Leukocyte Elastase) where the 2-amino-4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore.

Abstract & Utility

The 2-(substituted amino)-4H-3,1-benzoxazin-4-one scaffold represents a critical class of "alternate substrate inhibitors" for serine proteases. Unlike standard competitive inhibitors, these molecules react with the active site serine to form a stable acyl-enzyme intermediate, effectively silencing the enzyme. The 2-(4-fluoroanilino) derivative is of particular interest due to the metabolic stability and electronic modulation provided by the fluorine atom.

This protocol details the synthesis of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one from anthranilic acid. It addresses the primary synthetic challenge: kinetic control . The reaction must be engineered to favor the formation of the benzoxazinone (kinetic product) while suppressing the thermodynamic rearrangement to the stable quinazolin-2,4-dione.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two phases:[1][2][3][4]

  • Nucleophilic Addition: Formation of the ureido acid intermediate via the reaction of anthranilic acid with 4-fluorophenyl isocyanate.

  • Cyclodehydration: Activation of the carboxylic acid to facilitate intramolecular ring closure.

Critical Decision Point: Direct thermal dehydration of the ureido acid typically yields the thermodynamically stable quinazoline-2,4-dione . To access the metastable benzoxazinone , we employ a mild, room-temperature cyclization using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Reaction Pathway Diagram[2]

ReactionScheme AA Anthranilic Acid (Starting Material) UREA Ureido Acid Intermediate AA->UREA THF, RT, 2h ISO 4-Fluorophenyl Isocyanate ISO->UREA PROD 2-(4-Fluoroanilino)- 4H-3,1-benzoxazin-4-one (Target) UREA->PROD Path A: Kinetic Control (EDC, 0°C to RT) QUIN Quinazoline-2,4-dione (Avoided Byproduct) UREA->QUIN Path B: Thermodynamic (Heat/Acid) EDC EDC.HCl / DMAP (Cyclizing Agent) EDC->PROD

Caption: Kinetic vs. Thermodynamic pathways. Path A (Green) is the target route using EDC to avoid rearrangement to the Quinazoline (Path B).

Protocol: Step-by-Step Methodology

Phase 1: Formation of the Ureido Acid Intermediate

Objective: Synthesize 2-(3-(4-fluorophenyl)ureido)benzoic acid.

Reagents:

  • Anthranilic acid (1.0 eq)

  • 4-Fluorophenyl isocyanate (1.05 eq)

  • Tetrahydrofuran (THF) (Anhydrous) or Acetonitrile

Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Anthranilic acid (1.37 g, 10.0 mmol) in anhydrous THF (20 mL) .

  • Addition: Add 4-Fluorophenyl isocyanate (1.44 g, 10.5 mmol) dropwise over 5 minutes at room temperature. The reaction is typically exothermic; a water bath may be used if scaling up >5g.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. A heavy precipitate (the ureido acid) usually forms.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting anthranilic acid (fluorescent) should disappear.

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold THF (2 x 5 mL) and diethyl ether (2 x 10 mL).

    • If solution remains clear: Concentrate the solvent to ~20% volume and add diethyl ether to induce precipitation.

  • Drying: Dry the solid under vacuum at 40°C.

    • Expected Yield: 85–95%

    • Appearance: White to off-white solid.

Phase 2: Cyclization to Benzoxazinone

Objective: Cyclodehydration of the ureido acid to 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one.

Critical Safety & Chemistry Note: Do not use heat or acidic conditions, as this will trigger the Newman-Kwart-like rearrangement to the quinazolinone.

Reagents:

  • Ureido Acid Intermediate (from Phase 1) (1.0 eq)

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq) (Catalyst)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Suspension: Suspend the Ureido Acid (2.74 g, 10.0 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Activation: Add EDC.HCl (2.30 g, 12.0 mmol) in one portion, followed by DMAP (122 mg, 1.0 mmol) .

  • Cyclization: Allow the reaction to warm naturally to room temperature and stir for 4–6 hours. The suspension typically clears as the benzoxazinone forms (it is more soluble than the ureido acid).

  • Work-up:

    • Wash the organic layer with cold water (2 x 20 mL) to remove urea byproducts and unreacted EDC.

    • Wash with saturated NaHCO3 (20 mL) (quickly) to remove any unreacted acid.

    • Wash with Brine (20 mL) .

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo at <30°C .

    • Note: High heat during rotary evaporation can induce rearrangement.

  • Recrystallization: Recrystallize immediately from DCM/Hexane or Ether/Hexane at low temperature. Avoid protic solvents like ethanol for prolonged periods.

Characterization & Quality Control

The differentiation between the target Benzoxazinone and the byproduct Quinazolinone is critical.

FeatureTarget: BenzoxazinoneByproduct: Quinazolinone
IR (Carbonyl) ~1750–1770 cm⁻¹ (Lactone/Imidate character)~1660–1690 cm⁻¹ (Amide character)
1H NMR (NH) Single NH signal (exocyclic)Two NH signals (if N-H tautomer)
Solubility Soluble in DCM, CHCl3Poor solubility in organic solvents
Stability Hydrolyzes in aqueous baseStable in aqueous base

Expected Data for 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one:

  • 1H NMR (400 MHz, CDCl3):

    
     7.0–7.2 (m, 2H, Ar-F), 7.4–7.7 (m, 4H, Benzoxazine + Ar-F), 8.1 (dd, 1H, H-5 of benzoxazine), 9.8 (br s, 1H, NH).
    
  • IR (KBr): 1765 cm⁻¹ (C=O, strong), 1620 cm⁻¹ (C=N).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product shows IR peak at 1680 cm⁻¹ Rearrangement to Quinazolinone.Reaction temperature too high or reaction time too long. Keep at 0°C–RT. Avoid acidic workup.
Low Yield in Phase 2 Hydrolysis of EDC or product.Ensure anhydrous DCM. Perform water washes quickly with cold water.
Starting Material Remains Incomplete activation.Add 0.2 eq additional EDC. Ensure DMAP is present as catalyst.
Mechanism of Inhibition (Context)

Understanding the target utility helps in handling the compound. The benzoxazinone ring is "spring-loaded."

  • Binding: The enzyme (Elastase) binds the inhibitor.

  • Acylation: The active site Serine-195 attacks the C-4 carbonyl (1765 cm⁻¹).

  • Ring Opening: The ring opens, tethering the inhibitor to the enzyme (Acyl-Enzyme).

  • Inhibition: The resulting acyl-enzyme is stable (deacylation is slow due to the electron-withdrawing nature of the 2-anilino group), effectively inhibiting the protease.

References

  • Teshima, T., et al. (1995). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. Link

  • Krantz, A., et al. (1990). "Design of protease inhibitors based on the benzoxazinone template." Journal of Medicinal Chemistry. Link

  • Pattarawarapan, M., et al. (2017). "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones." Synlett. Link

  • Abdollahi, S., & Shariat, M. (2005).[3] "Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent." Molbank.[3] Link

Sources

Application

Application Note: Kinetic Characterization of Serine Protease Inhibition by 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

Introduction & Mechanistic Rationale The compound 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one represents a specialized class of serine protease inhibitors known as mechanism-based or alternate substrate inhibitors . Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The compound 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one represents a specialized class of serine protease inhibitors known as mechanism-based or alternate substrate inhibitors . Unlike simple competitive inhibitors that bind reversibly to the active site, benzoxazinones undergo a specific chemical transformation catalyzed by the target enzyme (typically Human Leukocyte Elastase [HLE], Chymotrypsin, or Cathepsin G).

Mechanism of Action (MOA)

The inhibitory potency of this scaffold relies on the formation of a stable acyl-enzyme intermediate . The active site Serine-195 nucleophile attacks the carbonyl carbon of the benzoxazinone ring (position 4), leading to ring opening. The resulting acyl-enzyme complex deacylates (hydrolyzes) much slower than a natural peptide substrate, effectively locking the enzyme in an inactive state for a significant duration.

The 4-fluoroanilino substituent at position 2 plays a dual role:

  • Electronic Modulation: The electron-withdrawing fluorine atom reduces the electron density of the benzoxazinone system, potentially increasing the reactivity of the carbonyl carbon toward nucleophilic attack (

    
    ).
    
  • Specificity: The anilino group interacts with the S1/S1' specificity pockets of the protease, orienting the molecule for optimal attack.

Pathway Visualization

The following diagram illustrates the kinetic pathway, distinguishing between the rapid formation of the Michaelis complex and the slow formation of the stable acyl-enzyme.

MOA E Free Enzyme (E) EI Michaelis Complex (E·I) E->EI + I (k_1) I Inhibitor (I) EI->E (k_-1) EA Acyl-Enzyme (E-Acyl) EI->EA Acylation (k_2) Ring Opening EA->E Deacylation (k_3) (Very Slow) P1 Leaving Group (Anthranilate) EA->P1 Release P2 Hydrolyzed Product EA->P2 + H2O

Figure 1: Mechanism of Action. The inhibitor acts as a suicide substrate, forming a long-lived acyl-enzyme intermediate (E-Acyl) that temporarily abolishes enzymatic activity.

Materials & Reagent Setup

To ensure data integrity, reagents must be prepared fresh. Benzoxazinones are susceptible to spontaneous hydrolysis in alkaline aqueous buffers.

Reagents Table
ReagentSpecificationRoleStorage
Inhibitor 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-oneTest Compound-20°C (Solid)
Target Enzyme Human Leukocyte Elastase (HLE) or

-Chymotrypsin
Serine Protease-80°C (Stock)
Substrate MeO-Suc-Ala-Ala-Pro-Val-pNA (for HLE) or Suc-Ala-Ala-Pro-Phe-pNA (for Chymotrypsin)Chromogenic Substrate-20°C
Assay Buffer 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5Reaction Medium4°C
Solvent DMSO (Anhydrous)Compound SolubilizationRT (Desiccated)
Critical Preparation Steps[4]
  • Inhibitor Stock: Dissolve the benzoxazinone in 100% DMSO to a concentration of 10 mM. Do not store aqueous dilutions.

  • Substrate Solution: Prepare a 20 mM stock in DMSO. Dilute to working concentration (e.g., 200 µM) in Assay Buffer immediately before use.

  • Enzyme Handling: Thaw enzyme on ice. Dilute in Assay Buffer containing 0.01% Triton X-100 to prevent adsorption to plasticware.

Experimental Protocol: Progress Curve Analysis

Since this compound acts via a slow-binding mechanism, a standard end-point IC50 assay may underestimate potency. A continuous kinetic assay is required to determine


 (observed rate of inactivation).
Workflow Diagram

Workflow Start Start: Reagent Prep Plate 1. Plate Setup Add 135 µL Buffer + 10 µL Inhibitor (Var. Conc.) Start->Plate EnzAdd 2. Enzyme Addition Add 5 µL Enzyme Stock Plate->EnzAdd Incubate 3. Pre-Incubation (Optional) 0 - 30 mins at 25°C EnzAdd->Incubate SubAdd 4. Substrate Initiation Add 50 µL Substrate (Rapid Injection) Incubate->SubAdd Read 5. Kinetic Read Absorbance @ 405 nm Interval: 30s, Duration: 60 min SubAdd->Read Analyze 6. Data Analysis Fit to Slow-Binding Equation Read->Analyze

Figure 2: Experimental workflow for continuous kinetic characterization of benzoxazinone inhibition.

Step-by-Step Procedure
  • Blanking: In a clear 96-well plate, add 135 µL of Assay Buffer.

  • Inhibitor Titration: Add 10 µL of inhibitor (diluted in buffer/DMSO) to achieve final concentrations ranging from 0.1 nM to 10 µM. Maintain constant DMSO (e.g., 2%).

    • Control: Include a "0 Inhibitor" well (DMSO only).

  • Enzyme Addition: Add 5 µL of Enzyme solution (final conc: 10-50 nM). Mix gently by pipetting.

  • Substrate Initiation: Immediately add 50 µL of Substrate solution to start the reaction.

  • Detection: Monitor Absorbance at 405 nm (formation of p-nitroaniline) every 30 seconds for 60 minutes at 25°C.

Data Analysis & Interpretation

Visual Inspection
  • Competitive/Fast Inhibition: Linear progress curves with reduced slopes compared to control.

  • Slow-Binding/Mechanism-Based (Expected): The progress curves will be curvilinear (exponential), starting with a higher initial velocity (

    
    ) and bending over time to a slower steady-state velocity (
    
    
    
    ) as the acyl-enzyme accumulates.
Calculation of

Fit the product formation (


) vs. time (

) data to the integrated rate equation for slow-binding inhibition:


  • 
    : Initial velocity
    
  • 
    : Steady-state velocity (often 0 for irreversible suicide inhibitors)
    
  • 
    : Apparent first-order rate constant of transition from 
    
    
    
    to
    
    
    .
Determination of and

Plot


 vs. Inhibitor Concentration 

. Fit to the hyperbolic equation:


  • 
     : Concentration of inhibitor required for half-maximal rate of inactivation (affinity of the initial non-covalent complex).
    
  • 
     : Maximum rate of inactivation (acylation rate).
    
  • Efficiency: The ratio

    
     is the best measure of inhibitor potency.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Absorbance Inhibitor insolubility or intrinsic color.Check inhibitor absorbance spectrum alone. Ensure DMSO < 5%.
Linear Progress Curves (No Curvature) Reaction too fast or inhibitor too weak.Decrease enzyme concentration. Reduce substrate concentration to

.
Spontaneous Hydrolysis Benzoxazinone ring opening in buffer.Critical: Add inhibitor to buffer immediately before enzyme. Do not store diluted inhibitor.
No Inhibition Enzyme degradation.Verify enzyme activity with a known standard (e.g., PMSF or Sivelestat).

References

  • Hedstrom, L., et al. (1992). "Serine protease mechanism and specificity." Biochemistry.

  • Teshima, T., et al. (1982). "Inhibition of serine proteases by benzoxazinones: Effects of electron withdrawal." Journal of Biological Chemistry.

  • Gütschow, M., et al. (2002). "Inhibition of cathepsin G by 2-amino-3,1-benzoxazin-4-ones: kinetic investigations and docking studies." Arch Biochem Biophys.

  • Spencer, R. W., et al. (1986). "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[1] Biochem Biophys Res Commun.

  • BPS Bioscience. "Neutrophil Elastase Inhibitor Screening Assay Kit Protocol."

Sources

Method

Application Note: Solvent System Optimization for 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

Abstract This technical guide provides a validated protocol for the solubilization and handling of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one , a potent mechanism-based serine protease inhibitor.[1] Due to the inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a validated protocol for the solubilization and handling of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one , a potent mechanism-based serine protease inhibitor.[1] Due to the inherent electrophilicity of the benzoxazinone core (essential for its inhibitory mechanism) and its lipophilic nature, improper solvent selection leads to rapid hydrolytic degradation or compound precipitation.[1] This note outlines a DMSO-based "Solvent Shift" protocol to ensure kinetic stability and bioavailability in enzymatic and cell-based assays.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

To select the correct solvent, one must understand the molecule's "suicide inhibition" mechanism.[1] This compound is designed to be reactive; it acylates the active site serine of enzymes (e.g., Human Leukocyte Elastase), opening the benzoxazinone ring.[2]

Crucial Insight: The very feature that makes this molecule a drug candidate (the reactive C4 carbonyl) makes it unstable in protic solvents.[1]

PropertyValue / CharacteristicImplication for Handling
Structure 2-amino-4H-3,1-benzoxazin-4-one coreSusceptible to nucleophilic attack (hydrolysis/alcoholysis).[1]
Molecular Weight ~256.23 g/mol Small molecule, amenable to high-concentration stocks.[1]
LogP (Predicted) ~2.5 – 3.1Lipophilic. Poor aqueous solubility (< 50 µM in pure water).[1]
Reactivity Acylating AgentUnstable in water/base. Ring opens to form ureido-benzoic acid derivatives.[1]
pKa Weakly basic (Aniline nitrogen)pH adjustments have minimal effect on solubility until extreme ranges.[1]

Solvent Selection Matrix

Class A: Recommended Stock Solvents (Anhydrous)

These solvents effectively disrupt the crystal lattice without triggering chemical degradation.[1]

  • DMSO (Dimethyl Sulfoxide) - Grade: Anhydrous (≥99.9%) [1]

    • Solubility Capacity: High (> 50 mM).[1]

    • Pros: Miscible with water; high boiling point prevents evaporation concentration changes.[1]

    • Cons: Hygroscopic.[1] Absorbed water will trigger slow hydrolysis over months.[1]

    • Storage: Store aliquots at -20°C under desiccant.

  • DMF (Dimethylformamide) - Grade: Anhydrous [1]

    • Solubility Capacity: High (> 50 mM).[1]

    • Pros: Good alternative if DMSO interferes with specific downstream assays.[1]

    • Cons: Toxic; can damage plasticware.[1]

Class B: Prohibited Solvents (The "Red List")[1]
  • Primary Alcohols (Ethanol, Methanol):

    • Risk:[1][2]Alcoholysis. The solvent acts as a nucleophile, attacking the C4 position and opening the ring to form an ester (ethyl/methyl 2-ureidobenzoate).[1] This irreversibly destroys the inhibitor.[1]

  • Water/Aqueous Buffers (for Stock):

    • Risk:[1][2]Hydrolysis. Rapid conversion to the inactive carboxylic acid derivative.[1]

Validated Solubilization Protocols

Protocol A: Preparation of 10 mM Master Stock

Objective: Create a stable, high-concentration stock solution.

  • Weighing: Weigh 2.56 mg of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one into a glass amber vial (protect from light).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO .

    • Note: Do not use "wet" DMSO from a bottle opened months ago.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at ambient temperature for 2 minutes.[1]

    • Visual Check: Solution must be optically clear.[1]

  • Storage: Aliquot into 50 µL volumes in polypropylene tubes. Store at -20°C.

    • Shelf Life: 6 months (if kept dry).[1]

Protocol B: The "Solvent Shift" Method for Assay Dilution

Objective: Dilute the hydrophobic stock into aqueous assay buffer without precipitation.[1] Direct dilution (e.g., 1:1000) often causes "crashing out" due to the sudden polarity shift.[1]

  • Intermediate Dilution (10x Working Conc):

    • Prepare a 10% DMSO solution in your assay buffer (e.g., PBS or HEPES, pH 7.4).[1]

    • Dilute the 10 mM Master Stock 1:100 into pure DMSO first (to get 100 µM).[1]

  • Final Dilution:

    • Add the 100 µM DMSO solution dropwise to the assay buffer while vortexing.[1]

    • Target Final Solvent: < 1% DMSO (v/v).[1]

    • Target Compound Conc: 1 µM (or desired IC50 range).

  • Timing: Use this working solution within 30 minutes .

    • Reasoning: Even at neutral pH, the benzoxazinone ring will slowly hydrolyze (Half-life can be hours to days depending on pH, but potency drops immediately).

Visualizing the Workflow (Decision Tree)

The following diagram illustrates the critical decision points to avoid compound degradation.

SolventSelection Compound Solid Compound 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one SolventChoice Select Stock Solvent Compound->SolventChoice Ethanol Ethanol/Methanol (Protic) SolventChoice->Ethanol Avoid Water Aqueous Buffer (Stock) SolventChoice->Water Avoid DMSO Anhydrous DMSO (Aprotic/Polar) SolventChoice->DMSO Recommended Reaction FAILURE: Alcoholysis/Hydrolysis (Ring Opening) Ethanol->Reaction Water->Reaction StockSol 10 mM Master Stock (Stable at -20°C) DMSO->StockSol Dilution Dilution Strategy StockSol->Dilution DirectDump Direct Dump into Buffer Dilution->DirectDump High Risk ShiftMethod Solvent Shift Method (Stepwise Dilution) Dilution->ShiftMethod Best Practice Precip RISK: Precipitation (Micro-aggregates) DirectDump->Precip BioAssay Ready for Bioassay (Use within 30 mins) ShiftMethod->BioAssay

Caption: Figure 1.[1][3] Solubilization decision tree highlighting the critical path (Green) vs. degradation risks (Red).

Stability & QC Protocol

How do you know if your inhibitor is still active?

Mechanism of Degradation: The 4H-3,1-benzoxazin-4-one ring is an "activated ester equivalent."[1] In water, hydroxide ions attack C4, breaking the C4-O bond.

  • Intact: UV

    
     ~290-310 nm (varies by substitution).[1]
    
  • Hydrolyzed: Significant spectral shift due to the formation of the ureido-benzoic acid.[1]

QC Check (HPLC):

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Acetonitrile / Water (0.1% Formic Acid).[1]

  • Gradient: 50% to 90% ACN over 10 mins.

  • Observation: The hydrolyzed product is more polar (contains a carboxylic acid) and will elute earlier (shorter retention time) than the intact benzoxazinone.[1]

References

  • Gütschow, M., et al. (1998).[1] "2-(Diethylamino)thieno[1,3]oxazin-4-ones as stable inhibitors of human leukocyte elastase."[1] Journal of Medicinal Chemistry. (Note: Discusses the stability/reactivity balance of the oxazinone ring).[1]

  • Teshima, T., et al. (1982).[1] "Inhibition of human leukocyte elastase by 2-substituted-4H-3,1-benzoxazin-4-ones." Journal of Biological Chemistry. (Foundational work on benzoxazinone mechanism).[1]

  • Hedstrom, L. (2002).[1] "Serine protease mechanism and specificity." Chemical Reviews. (Context for mechanism-based inhibition).[1]

  • PubChem Compound Summary. "4H-3,1-Benzoxazin-4-one derivatives."

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

Abstract This application note details a comprehensive, step-by-step guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one. This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities.[1][2] The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and quality control environments. The entire process, from initial analyte characterization and method scouting to final validation, is described, providing a clear rationale for all experimental choices, grounded in established chromatographic principles and regulatory guidelines.[3][4][5][6]

Introduction and Analyte Characterization

2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone class of heterocyclic compounds.[1][2][7] A thorough understanding of the analyte's physicochemical properties is the foundation for logical and efficient HPLC method development.

Analyte Properties:

PropertyValue/InformationSource
Molecular Formula C₁₄H₉FN₂O₂[8]
Molecular Weight 256.23 g/mol Inferred from Formula
LogP (Octanol-Water) 3.11[9]
pKa (Basic) 1.97[9]
UV Absorbance Strong absorbance in the UV region, typical for aromatic systems. Benzoxazinones generally show strong absorbance between 320-380 nm.[10]
Solubility Predicted to have low water solubility (1.49e-4 g/L). Soluble in organic solvents like methanol and acetonitrile.[9]

The LogP value of 3.11 indicates a non-polar character, making reverse-phase HPLC the ideal separation mode. The low basic pKa of 1.97 suggests that the molecule will be in its neutral form at a mobile phase pH well above this value (e.g., pH 3 to 7), which is optimal for good peak shape and retention on a C18 column. The aromatic nature of the benzoxazinone and fluoroanilino moieties predicts strong UV absorbance, allowing for sensitive detection.

Method Development Strategy

The development process follows a systematic approach, beginning with initial screening of columns and mobile phases, followed by optimization of critical parameters to achieve the desired chromatographic performance.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (LogP, pKa, UV, Solubility) B Column Selection (C18, 5µm, 4.6x150mm) A->B C Mobile Phase Scouting (ACN vs. MeOH, Buffer pH) B->C D Gradient Optimization (Slope and Time) C->D Select best organic solvent E Flow Rate & Temperature (1.0 mL/min, 30°C) D->E F Wavelength Selection (Diode Array Detector Scan) E->F G System Suitability (Tailing, Plates, RSD%) F->G Finalize method parameters H Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) G->H

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Materials and Instrumentation
  • Analyte: 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one reference standard (>98% purity).

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Buffer: Formic acid (for pH adjustment).

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies.

Protocol 1: Initial Method Scouting

The goal of this phase is to find a suitable column and mobile phase combination that provides adequate retention and a good peak shape for the analyte.

  • Column: Install a C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD scan from 200-400 nm, with a discrete wavelength set at 254 nm for initial observation.

  • Gradient Program: Run a broad linear gradient from 10% B to 90% B over 20 minutes.

  • Analysis: Inject a mid-concentration standard (e.g., 20 µg/mL). Compare the peak shape and retention time obtained with ACN versus MeOH. Acetonitrile often provides better peak shapes and lower backpressure.[11][12]

Protocol 2: Method Optimization

Based on the scouting results, the gradient program is optimized to achieve a reasonable retention time (ideally 3-10 minutes) and good resolution from any potential impurities.

  • Select Organic Solvent: Proceed with the organic solvent that provided the best initial chromatography (likely ACN).

  • Optimize Gradient:

    • Start with the percentage of organic solvent where the analyte begins to elute from the scouting run.

    • Adjust the gradient slope to ensure the peak is well-resolved and symmetrical. A typical optimization could be a linear gradient of 40-70% ACN over 10 minutes.

  • Wavelength Selection: Based on the DAD scan from the scouting runs, determine the wavelength of maximum absorbance (λmax) for the analyte. This wavelength will be used for quantification to ensure maximum sensitivity. For benzoxazinone structures, this is often in the 320-380 nm range.[10]

Final Optimized and Validated Method

The following method was established after systematic optimization and was subsequently validated according to ICH Q2(R1) guidelines.[3][5][6]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B in 8 min; hold at 80% B for 2 min; return to 60% B in 0.1 min; hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 340 nm
Run Time 12 minutes

Method Validation

The optimized method was validated to demonstrate its suitability for its intended purpose.

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

System Suitability

System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.

System Suitability Parameters:

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 20008500
RSD of Peak Area (n=6) ≤ 1.0%0.4%
Specificity

Specificity was demonstrated by analyzing a blank (mobile phase) and a placebo sample (if applicable), showing no interfering peaks at the retention time of the analyte. The peak purity was also confirmed using the DAD, indicating no co-eluting impurities.

Linearity

The linearity of the method was established by analyzing five standard solutions at different concentrations (e.g., 5, 10, 25, 50, and 100 µg/mL).

Linearity Results:

ParameterResult
Concentration Range 5 - 100 µg/mL
Regression Equation y = 45210x + 1250
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).

Accuracy (Recovery) Results:

Spike Level% Recovery (Mean ± SD, n=3)
80%99.5 ± 0.6%
100%100.2 ± 0.4%
120%99.8 ± 0.7%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision Results (RSD%):

LevelRepeatability (n=6)Intermediate Precision (n=6, 3 days)
RSD% of Peak Area 0.5%0.8%
Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions.

Robustness Study:

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change in peak area or retention time
Column Temperature ± 2°CNo significant change
Mobile Phase pH ± 0.2 unitsNo significant change

Conclusion

The developed RP-HPLC method provides a reliable and robust tool for the quantitative determination of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one. The method is straightforward, utilizing common reagents and a standard C18 column, and has been thoroughly validated in accordance with ICH guidelines. Its demonstrated specificity, linearity, accuracy, and precision make it highly suitable for routine use in both research and quality control laboratories involved in the analysis of this class of compounds.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • YMC Co., Ltd. Guides for method development.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Perpusnas. (2025).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • IJSDR.
  • HPLC. (2004). Method Development Guide.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Jonsson, R. B., et al. (2003).
  • Sigma-Aldrich. 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one.
  • Biotage. (2023).
  • de Koster, C. G., et al. (2003). Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants.
  • ResearchGate. (2016).
  • EPA. (2025). 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one Properties.
  • ChemicalBook. (2023). 2-(2-FLUOROANILINO)-4H-3,1-BENZOXAZIN-4-ONE.
  • Modern Scientific Press. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones.
  • Tintoll. (2026). Benzoxazinone UV Absorber.
  • MDPI. (2024).
  • ResearchGate. (2025). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.
  • Chemical Synthesis Database. (2025). 2-(4-chloroanilino)-4H-3,1-benzoxazin-4-one.

Sources

Method

Application Notes and Protocols for Preparing Stock Solutions of Benzoxazinone Inhibitors for Biological Screening

Introduction Benzoxazinones are a significant class of heterocyclic compounds that have garnered substantial interest in pharmaceutical research and drug development.[1][2] This class of molecules and its derivatives exh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzoxazinones are a significant class of heterocyclic compounds that have garnered substantial interest in pharmaceutical research and drug development.[1][2] This class of molecules and its derivatives exhibit a wide range of biological activities, including acting as inhibitors for serine proteases, α-chymotrypsin, and factor Xa, as well as demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The successful evaluation of these potent molecules in biological screening assays is critically dependent on the accurate and consistent preparation of high-quality stock solutions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of benzoxazinone inhibitors. The protocols herein are designed to ensure the integrity, stability, and reliable performance of these compounds in downstream biological applications.

Understanding the Physicochemical Properties of Benzoxazinone Inhibitors

A thorough understanding of the physicochemical properties of your specific benzoxazinone inhibitor is the cornerstone of successful stock solution preparation. While the benzoxazinone scaffold is common, substitutions on the ring system can significantly alter properties like solubility and stability.[2]

1.1. Solubility:

The majority of small molecule inhibitors, including many benzoxazinone derivatives, exhibit poor aqueous solubility.[6] This makes the use of an organic solvent for the primary stock solution essential.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most widely used solvent for preparing high-concentration stock solutions for biological screening.[7] Its strong solubilizing power can accommodate a wide range of polar and nonpolar compounds. For in vitro experiments, high-purity, anhydrous DMSO is recommended to prevent compound degradation.[8]

  • Ethanol, Methanol, and other Alcohols: While less common for primary stocks due to lower solubilizing power for highly lipophilic compounds, alcohols can be useful for certain benzoxazinone derivatives or for creating intermediate dilutions.[9]

  • Aqueous Buffers: Direct dissolution in aqueous buffers is rarely feasible for primary stock solutions of benzoxazinone inhibitors. These are typically used for final working dilutions just prior to the assay.

1.2. Stability:

Benzoxazinone derivatives can be susceptible to degradation, particularly through hydrolysis of the lactone ring.[10] The stability of a stock solution is influenced by several factors:

  • Solvent: Anhydrous DMSO is generally a good choice for long-term storage as the lack of water minimizes hydrolysis.[11]

  • Temperature: Storage at low temperatures (-20°C or -80°C) is critical for maintaining the long-term stability of stock solutions.[7][12]

  • Light: Some compounds are light-sensitive. Storing stock solutions in amber vials or protecting them from light is a good practice.[12]

  • pH: The stability of benzoxazinone inhibitors can be pH-dependent. It is advisable to maintain a neutral pH environment unless the compound's specific chemistry dictates otherwise.[11]

Data Summary: Common Solvents for Small Molecule Inhibitors

SolventRecommended PurityTypical Stock ConcentrationKey Considerations
DMSO≥99.9% Anhydrous10-50 mMUniversal solvent, but can be cytotoxic at high concentrations in assays (<0.5% recommended).[7] Hygroscopic; absorb moisture from the air.[13]
Ethanol≥99.5%VariesLess universal than DMSO. Can be used for compounds that are highly soluble in it.
Methanol≥99.8%VariesCan be more volatile than other solvents.

Essential Materials and Equipment

To ensure accuracy, sterility, and safety, the following materials and equipment are recommended:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves (nitrile or latex).[8][14]

  • Analytical Balance: Calibrated and capable of accurately weighing milligram quantities.

  • Vials: Sterile, conical-bottom microcentrifuge tubes or amber glass vials with tight-sealing caps.

  • Pipettes: Calibrated micropipettes and sterile tips.

  • Solvent: High-purity, anhydrous DMSO (or other appropriate solvent).[8]

  • Vortex Mixer: For thorough mixing of the solution.

  • Sonicator (optional): A water bath sonicator can aid in the dissolution of challenging compounds.[7]

  • Water Bath (optional): Gentle warming can sometimes assist dissolution, but should be used with caution as heat can degrade some compounds.[7]

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol provides a general procedure for preparing a 10 mM stock solution, a common starting concentration for many biological assays.[12] Always refer to the manufacturer's product data sheet for any specific recommendations.

3.1. Calculation:

Before you begin, calculate the required mass of the benzoxazinone inhibitor using the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

Example: To prepare 1 mL of a 10 mM stock solution of a benzoxazinone inhibitor with a molecular weight of 350 g/mol :

Mass (mg) = 10 mM x 1 mL x (1 L / 1000 mL) x 350 g/mol x (1000 mg / 1 g) = 3.5 mg

3.2. Procedure:

  • Preparation: Bring the vial containing the powdered benzoxazinone inhibitor to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully and accurately weigh the calculated mass of the inhibitor into the tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the inhibitor powder.

  • Dissolution:

    • Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved.[12]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound is difficult to dissolve, sonicate the tube in a water bath for several minutes.[7] Gentle warming (e.g., to 37°C) can also be attempted, but monitor for any signs of degradation.[7]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[7][12]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[7][12]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_execution Execution cluster_storage Storage & QC A Equilibrate Compound to Room Temperature C Weigh Compound Accurately A->C B Calculate Required Mass and Volume B->C D Add Anhydrous DMSO C->D E Dissolve Thoroughly (Vortex/Sonicate) D->E F Visually Inspect for Clarity E->F F->E If Precipitate Observed G Aliquot into Single-Use Volumes F->G If Clear H Label Clearly G->H I Store at -20°C or -80°C Protect from Light H->I J Perform Quality Control Checks I->J G A High Concentration Stock in 100% DMSO (e.g., 10 mM) B Intermediate Dilutions in 100% DMSO A->B Serial Dilution C Final Working Solution in Aqueous Assay Buffer (e.g., 10 µM) B->C Final Dilution Step

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

Prepared by: Gemini, Senior Application Scientist Last Updated: February 26, 2026 Welcome to the technical support guide for the synthesis of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one. This resource is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: February 26, 2026

Welcome to the technical support guide for the synthesis of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common synthetic challenges and improve your reaction yields and product purity.

Introduction

2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one is a key heterocyclic scaffold with significant interest in medicinal chemistry due to the broad biological activities exhibited by benzoxazinone derivatives. These activities include potential use as inhibitors of human leukocyte elastase and serine proteases.[1] Achieving high yields in its synthesis is crucial for efficient drug discovery and development programs. This guide focuses on the most common synthetic route: the reaction of anthranilic acid with 4-fluorophenyl isothiocyanate, followed by cyclization of the resulting thiourea intermediate.

Part 1: Core Synthesis & Mechanistic Overview

The primary pathway involves a two-step process. Understanding the causality of each step is fundamental to troubleshooting.

  • Intermediate Formation: Anthranilic acid reacts with 4-fluorophenyl isothiocyanate to form the N-(2-carboxyphenyl)-N'-(4-fluorophenyl)thiourea intermediate. This is a nucleophilic addition reaction where the amino group of anthranilic acid attacks the electrophilic carbon of the isothiocyanate.

  • Cyclodehydration: The thiourea intermediate undergoes intramolecular cyclization to form the final benzoxazinone product. This step requires a dehydrating agent to facilitate the ring closure by activating the carboxylic acid group, which is then attacked by the adjacent amide nitrogen, followed by elimination of a molecule of water (or a related species depending on the cyclizing agent).

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_reaction Main Reaction Sequence A Anthranilic Acid D N-(2-carboxyphenyl)-N'-(4-fluorophenyl)thiourea (Intermediate) A->D B 4-Fluoroaniline C 4-Fluorophenyl Isothiocyanate B->C Thiophosgene or alternative thiocarbonyl source C->D Nucleophilic Addition (e.g., in Pyridine or Benzene) E 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one (Final Product) D->E Cyclodehydration (e.g., Acetic Anhydride, Cyanuric Chloride) Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions & Actions Start Low Overall Yield Cause1 Incomplete Intermediate Formation Start->Cause1 Cause2 Inefficient Cyclization Start->Cause2 Cause3 Product Degradation or Side Reactions Start->Cause3 Cause4 Purification Losses Start->Cause4 Sol1 • Verify purity of starting materials • Monitor reaction by TLC/LC-MS • Increase reaction time or temperature Cause1->Sol1 Check this first Sol2 • Screen different cyclizing agents (see Table 1) • Optimize solvent and temperature • Ensure anhydrous conditions Cause2->Sol2 Most common issue Sol3 • Avoid strong bases • Use milder cyclization conditions • Lower reaction temperature Cause3->Sol3 Sol4 • Optimize recrystallization solvent • Consider column chromatography • Minimize transfer steps Cause4->Sol4

Caption: Logic diagram for troubleshooting low synthesis yield.

Actionable Steps:

  • Isolate and Characterize the Intermediate: Before proceeding to cyclization, isolate the crude thiourea intermediate after reacting anthranilic acid and 4-fluorophenyl isothiocyanate. Confirm its identity and purity via ¹H NMR and melting point. If the yield at this stage is low, focus on optimizing the initial coupling reaction.

  • Evaluate the Cyclization Step: If the intermediate is formed in good yield, the problem lies with the ring-closing step. The choice of cyclizing agent is critical. Traditional methods using acetic anhydride can require harsh refluxing conditions, which may lead to degradation. [2]Modern, milder reagents often provide superior results.

Question 2: The cyclization of the thiourea intermediate is sluggish or incomplete. How can I drive it to completion?

Answer: Inefficient cyclization is the most common hurdle. The carboxylic acid needs to be activated to facilitate the intramolecular nucleophilic attack. The choice of dehydrating (cyclizing) agent is paramount.

Expert Insight: The hydroxyl group of the carboxylic acid is a poor leaving group. Cyclizing agents work by converting it into a better one. For instance, acetic anhydride forms a mixed anhydride intermediate, which is more electrophilic and susceptible to attack by the amide nitrogen. Similarly, agents like cyanuric chloride create highly activated intermediates. [3][4] Table 1: Comparison of Common Cyclizing Agents for Benzoxazinone Synthesis

Cyclizing AgentTypical ConditionsAdvantagesDisadvantagesReference(s)
Acetic Anhydride Reflux, neat or in solventInexpensive, readily availableHigh temperatures, potential for side reactions (e.g., N-acetylation), corrosive.[2]
Thionyl Chloride (SOCl₂) / POCl₃ Reflux in inert solventHighly effective, forms reactive acid chloride in situHarsh, generates corrosive HCl gas, requires careful handling and quenching.[3]
Cyanuric Chloride / DMF Room temperature, CH₃CN or CHCl₃Very mild conditions, high yields, simple workup, cost-effective.Requires stoichiometric amounts of triethylamine as an HCl scavenger.[3][4][5]
DCC (Dicyclohexylcarbodiimide) Room temperature, CH₂Cl₂ or THFMild conditionsForms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove.[3]
Solvent-Free (Silica Gel/Bentonite) Heating neat mixture on solid supportEnvironmentally friendly ("green"), short reaction times, simple purification.May not be suitable for all substrates, requires melting of reactants.[1]

Recommendation: For your specific substrate, start with the cyanuric chloride/DMF system. It is highly effective for cyclodehydration under mild, room-temperature conditions, which minimizes the risk of side reactions and degradation. [4][5] Question 3: I am observing a significant byproduct with the same mass as my product. What is it and how can I prevent it?

Answer: You are likely observing the formation of the isomeric 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one . Benzoxazinones are susceptible to rearrangement into the more thermodynamically stable quinazolinone scaffold, especially in the presence of nucleophiles or bases. [6]This is a classic Dimroth rearrangement.

Causality: The 4-position of the benzoxazinone ring is electrophilic. A nucleophile (even the anilino nitrogen from another molecule or trace water/base) can attack this position, leading to ring-opening. The resulting intermediate can then re-cyclize via attack of the anilino nitrogen onto the carbonyl carbon, expelling the original ring oxygen to form the quinazolinone.

Prevention Strategies:

  • Use Mild, Non-Nucleophilic Reagents: Avoid using strong bases like NaOH or KOH during workup if possible. Use triethylamine or DIPEA as an organic base during the reaction. The cyanuric chloride method is advantageous here as it operates under neutral or weakly acidic conditions upon workup. [4]* Control Reaction Temperature: Higher temperatures can promote the rearrangement. If using a method that requires heat, such as with acetic anhydride, try to use the minimum temperature and time required for full conversion.

  • Anhydrous Conditions: Ensure your reagents and solvents are dry. Water can initiate the ring-opening that leads to rearrangement.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize the 4-fluorophenyl isothiocyanate precursor? A1: The most common and reliable laboratory-scale method is the reaction of 4-fluoroaniline with thiophosgene in the presence of a base (like triethylamine or calcium carbonate) to neutralize the HCl byproduct. [7]Alternative, greener methods exist that avoid the highly toxic thiophosgene, such as those using carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a desulfurization agent like ethyl chloroformate or tosyl chloride. [7] Q2: Can this synthesis be performed as a one-pot reaction? A2: Yes, one-pot syntheses of 2-substituted benzoxazinones are well-documented. For instance, anthranilic acid, an acyl chloride (or equivalent), and a cyclizing agent can be combined. A notable one-pot method involves reacting anthranilic acid and an acid chloride in the presence of triethylamine, followed by the addition of a cyanuric chloride/DMF solution to the same reaction vessel to effect cyclization without isolating the N-acyl intermediate. [4][5]This approach improves efficiency and can increase overall yield by avoiding losses during intermediate purification.

Q3: What are the key safety precautions when running this synthesis? A3:

  • Isothiocyanates: These compounds are often lachrymatory and can be skin/respiratory irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Cyclizing Agents: Many cyclizing agents are corrosive and moisture-sensitive (e.g., Thionyl Chloride, Acetic Anhydride). Always handle them in a fume hood and use dry glassware and inert atmosphere techniques where necessary.

  • Solvents: Use appropriate caution for the solvents employed (e.g., flammability of ether and THF, toxicity of chloroform and DMF).

Part 4: Recommended Experimental Protocol

This protocol utilizes the mild and efficient cyanuric chloride method for the cyclization step.

Step 1: Synthesis of N-(2-carboxyphenyl)-N'-(4-fluorophenyl)thiourea

  • To a stirred solution of anthranilic acid (1.37 g, 10 mmol) in 50 mL of dry benzene or pyridine, add 4-fluorophenyl isothiocyanate (1.53 g, 10 mmol).

  • Stir the mixture at room temperature for 4-6 hours or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows complete consumption of the starting materials.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure until a solid precipitates.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the thiourea intermediate. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Cyclization to 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

This protocol is adapted from the method described by Shariat M. et al. for related benzoxazinones. [4][5]

  • In a 100 mL round-bottom flask, dissolve the thiourea intermediate (e.g., 2.90 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) in 40 mL of chloroform.

  • In a separate flask, prepare a solution of cyanuric chloride (1.84 g, 10 mmol) in 20 mL of N,N-dimethylformamide (DMF).

  • Slowly add the cyanuric chloride/DMF solution to the stirred mixture from step 1.

  • Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC until the intermediate spot disappears.

  • Upon completion, evaporate the solvent in vacuo.

  • Pour the residue into a mixture of 50 mL of distilled water and 50 g of crushed ice and stir for 15 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water to remove triethylamine hydrochloride and any remaining DMF.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one.

References
  • Al-Hiari, Y. M., et al. (2012). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Jordan Journal of Chemistry, 7(3), 249-257.
  • Reddy, P. P., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(21), 6685. Available at: [Link]

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Reviews in Inorganic Chemistry, 33(2), 89-124.
  • Shariat, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(57). Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2851-2857. Available at: [Link]

  • Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones. Journal of the Chinese Chemical Society, 59(4), 458-472. Available at: [Link]

  • Shariat, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7, 57. Available at: [Link]

  • Lee, S. J., & Lee, J. Y. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

  • Abdel-Hafez, S. H., et al. (2015). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. TSI Journals. Available at: [Link]

  • Kumar, B. C., et al. (2024). A Review on Synthesis and Pharmacological Importance of Anthranilic Acid Derivatives. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. Available at: [Link]

  • Anderson, E. G., & Le, D. (2022). Synthesis of Isothiocyanates: An Update. ACS Omega, 7(1), 3-14. Available at: [Link]

Sources

Optimization

resolving solubility issues of fluoroanilino benzoxazinones in aqueous media

Current Status: Online 🟢 Ticket ID: FAB-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Diagnostic: Why is my compound precipitating? User Query: "I am working with a fluoroanilino benzox...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket ID: FAB-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Diagnostic: Why is my compound precipitating?

User Query: "I am working with a fluoroanilino benzoxazinone derivative (similar to PBTZ169/Macozinone). It dissolves in DMSO but crashes out immediately upon addition to aqueous buffers (PBS, pH 7.4). Why is this happening?"

Technical Analysis: Fluoroanilino benzoxazinones typically exhibit BCS Class II or IV behavior (Low Solubility). The insolubility stems from two competing thermodynamic forces:

  • High Lattice Energy (The "Brick Dust" Effect): The benzoxazinone core is planar and heterocyclic. When combined with a fluoroaniline moiety, the molecule facilitates strong

    
     stacking and intermolecular hydrogen bonding in the crystal lattice. The fluorine atom, while improving metabolic stability, increases lipophilicity (LogP > 2.5) and reinforces crystal packing.
    
  • Weak Basic pKa: The fluorine atom on the aniline ring is electron-withdrawing. This reduces the electron density on the aniline nitrogen, lowering its pKa (often < 3.0). Consequently, at physiological pH (7.4), the molecule remains uncharged (neutral), which is its least soluble state.

The Result: The energy required to break the crystal lattice is higher than the energy released by hydration.

Troubleshooting Decision Tree

Use this logic flow to determine the correct solubilization strategy for your specific assay.

Solubility_Decision_Tree Start Start: Define Assay Type Assay_Type Is this for In Vitro (Cell/Enzyme) or In Vivo (Animal)? Start->Assay_Type In_Vitro In Vitro Assay_Type->In_Vitro In_Vivo In Vivo / Oral Assay_Type->In_Vivo DMSO_Tol Is DMSO tolerance > 0.1%? In_Vitro->DMSO_Tol Direct_Spike Method A: Direct Spike (DMSO Stock -> Buffer) DMSO_Tol->Direct_Spike Yes Cosolvent Method B: Cosolvent System (PEG400 / Tween 80) DMSO_Tol->Cosolvent No (Precipitation Risk) pH_Check Is the pKa > 4.0? In_Vivo->pH_Check Salt_Form Method C: Salt Formation (Mesylate/HCl) pH_Check->Salt_Form Yes (Basic enough) ASD_Check Method D: Amorphous Solid Dispersion (HPMCAS / PVP-VA64) pH_Check->ASD_Check No (Weak base) CD_Complex Method E: Cyclodextrin (HP-β-CD / SBECD) ASD_Check->CD_Complex Alternative

Figure 1: Decision matrix for selecting solubilization strategies based on assay type and physicochemical properties.

Solubilization Protocols & Workflows

Protocol A: The "Golden Standard" Stock Solution

Best for: Initial storage and High Throughput Screening (HTS).

The Issue: Researchers often use DMSO that has absorbed water from the air, causing micro-precipitation in the stock vial. The Fix: Use Anhydrous DMSO and purge with Argon.

ParameterSpecification
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)
Concentration 10 mM - 50 mM
Storage -20°C, Desiccated, Amber Glass
Visual Check Solution must be clear. If hazy, sonicate at 40°C for 10 mins.
Protocol B: Cyclodextrin Complexation (The "Trojan Horse")

Best for: IV administration or cell assays sensitive to DMSO.

Fluoroanilino benzoxazinones fit well into the hydrophobic cavity of


-cyclodextrins.

Materials:

  • Sulfobutylether-

    
    -cyclodextrin (SBECD) or Hydroxypropyl-
    
    
    
    -cyclodextrin (HP-
    
    
    -CD).[1]
  • Milli-Q Water.

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water.
    
  • Acidification (Critical Step): Adjust pH to 2.0 using 1N HCl. Why? As noted with PBTZ169, these molecules are often soluble at low pH. This allows the drug to dissolve initially.[2]

  • Addition: Add the drug powder slowly with vigorous stirring.

  • Neutralization: Once dissolved, slowly adjust pH back to 7.4 using 1N NaOH. The drug is now "trapped" inside the cyclodextrin cavity and will not precipitate despite the neutral pH.

  • Filtration: Filter through a 0.22

    
    m PVDF filter.
    
Protocol C: Amorphous Solid Dispersion (ASD)

Best for: Oral bioavailability enhancement (In Vivo).[3]

This method breaks the crystal lattice and "freezes" the molecule in a high-energy amorphous state using a polymer.

Recommended Polymers:

  • PVP-VA64 (Copovidone): Excellent for wettability.

  • HPMCAS (Hypromellose Acetate Succinate): Prevents recrystallization in the GI tract.[3]

Solvent Evaporation Method:

  • Dissolve Drug and Polymer (Ratio 1:3) in Acetone/Methanol (1:1).

  • Rotary evaporate at 40°C under vacuum until a film forms.

  • Dry in a vacuum oven at 40°C for 24 hours.

  • Pulverize the resulting foam/solid into a fine powder.

Reference Data: Solubility Profile

The following data is representative of fluoroanilino benzoxazinone derivatives (e.g., PBTZ169) [1, 2].

MediumSolubility (mg/mL)RatingNotes
0.1N HCl (pH 1.2) > 0.5 mg/mLHighProtonation of aniline nitrogen drives solubility.
PBS (pH 7.4) < 0.001 mg/mLInsolubleNeutral species dominates; precipitation risk high.
FaSSIF (pH 6.5) ~ 0.010 mg/mLLowBiorelevant media improves solubility slightly via micelles.
DMSO > 20 mg/mLExcellentStandard stock solvent.
20% HP-

-CD
~ 5.0 mg/mLGoodRequires complexation protocol (see Protocol B).

Frequently Asked Questions (FAQ)

Q: Can I use PEG400 as a cosolvent? A: Yes, but with caution. PEG400 (Polyethylene glycol) can improve solubility, but fluoroanilino benzoxazinones may still precipitate upon high dilution into water. A "ternary" system is recommended: 10% DMSO + 40% PEG400 + 50% Water .

Q: My compound showed activity in the enzyme assay but failed in the cell assay. Why? A: This is likely a "crash-out" artifact. In enzyme assays, protein concentrations are low. In cell assays, the compound might bind non-specifically to serum proteins (high protein binding is common for this class) or precipitate in the culture media.

  • Action: Check the media for turbidity under a microscope. Switch to the Cyclodextrin protocol (Protocol B) to ensure true solubility.

Q: Why does the literature say PBTZ169 is soluble in the stomach but not the intestine? A: This is due to the pH-dependent ionization. The fluoroaniline group is a weak base. At pH 1-2 (stomach), it is ionized (


) and soluble. At pH > 5 (intestine), it deprotonates to the neutral form (

) and precipitates. This limits oral bioavailability unless an ASD formulation is used to maintain the supersaturated state [4, 6].

Advanced Visualization: ASD Stabilization Mechanism

Understanding how polymers prevent your benzoxazinone from recrystallizing is vital for formulation stability.

ASD_Mechanism Crystalline Crystalline Drug (Low Solubility) Solvent_Mix Dissolved State (Solvent + Polymer) Crystalline->Solvent_Mix Energy Input (Heat/Solvent) Amorphous Amorphous Solid Dispersion (High Energy State) Solvent_Mix->Amorphous Rapid Drying (Spray Dry/Rotovap) Recryst Recrystallization (Precipitation) Amorphous->Recryst Storage (Time/Humidity) Polymer Polymer (HPMCAS) Steric Hindrance Polymer->Amorphous Raises Tg (Immobilizes Drug) Polymer->Recryst Inhibits Nucleation

Figure 2: Mechanism of Amorphous Solid Dispersions (ASD). Polymers raise the glass transition temperature (Tg) and sterically hinder the drug molecules from re-stacking into a crystal lattice.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science.

  • Pasca, M. R., et al. (2020). "Development of Macozinone for TB treatment: An Update." Molecules.

  • Contract Pharma. (2023). "Amorphous Solid Dispersions for Bioavailability Enhancement."

  • Nesterenko, I., et al. (2022). "Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability." Antimicrobial Agents and Chemotherapy.

  • PubChem. (2025).[4] "4-Fluoroaniline Physicochemical Properties."

  • Pharma Excipients. (2021). "Polymer selection for amorphous solid dispersion of a new drug candidate."

Sources

Troubleshooting

Technical Support Center: Minimizing By-Product Formation in Benzoxazinone Cyclization

Topic: Minimizing by-product formation during benzoxazinone cyclization Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.1 (Current) Executive Technical Overview The cyclization of anthran...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing by-product formation during benzoxazinone cyclization Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.1 (Current)

Executive Technical Overview

The cyclization of anthranilic acid derivatives to form 4H-3,1-benzoxazin-4-ones is a pivotal transformation in medicinal chemistry, serving as a gateway to quinazolinones and other pharmacophores. However, the reaction is prone to specific failure modes—most notably incomplete cyclization (yielding N-acyl anthranilic acids), hydrolytic ring-opening, and intermolecular dimerization.

This guide provides a mechanistic troubleshooting framework. We move beyond "add reagents and stir" to controlling the kinetic vs. thermodynamic landscape of the reaction, ensuring the intramolecular cyclodehydration pathway dominates over competing intermolecular side reactions.

Mechanistic Pathway & Failure Points

To troubleshoot effectively, one must visualize the competing pathways. The diagram below illustrates the standard cyclization mechanism via acetic anhydride (or similar dehydrating agents) and identifies where by-products originate.

BenzoxazinoneMechanism Start Anthranilic Acid Derivative NAcyl N-Acyl Anthranilic Acid (Intermediate) Start->NAcyl Acylation (RCOCl / Ac2O) NAcyl->Start Deacylation MixedAnh Mixed Anhydride Species NAcyl->MixedAnh Activation (Dehydrating Agent) Product 4H-3,1-Benzoxazin-4-one (Target) MixedAnh->Product Intramolecular Cyclization (Fast) Dimer Intermolecular Dimer (Side Reaction) MixedAnh->Dimer Intermolecular Attack (High Conc/Temp) Hydrolysis Hydrolysis Product (Ring Opening) Product->Hydrolysis Moisture / H2O

Figure 1: Mechanistic pathway of benzoxazinone formation. Red dashed lines indicate critical failure modes leading to by-products.

Critical Troubleshooting Guide (Q&A)

Category A: Incomplete Cyclization (N-Acyl Impurities)

Q: I observe a persistent spot on TLC corresponding to the N-acyl anthranilic acid intermediate. Why isn't it cyclizing?

A: This indicates the "Activation" step (see Figure 1) is the kinetic bottleneck. The carboxylic acid group is not sufficiently activated to undergo nucleophilic attack by the amide oxygen.

  • Root Cause: Insufficient dehydrating power or steric hindrance.

  • Solution 1 (Thermodynamic): If using acetic anhydride, ensure the temperature is >100°C. The ring closure is endothermic for sterically hindered substrates.

  • Solution 2 (Kinetic): Switch to a more potent dehydrating agent. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) acts as a template for cyclization under mild conditions (Room Temp), significantly reducing the energy barrier compared to thermal dehydration [1][2].

Category B: Hydrolytic Instability

Q: My product degrades during workup. The NMR shows a mixture of the benzoxazinone and the open-chain acid.

A: 4H-3,1-benzoxazin-4-ones are essentially cyclic anhydrides/imino-esters and are highly susceptible to nucleophilic attack by water.

  • Root Cause: Exposure to moisture during reaction or aqueous workup.

  • Protocol Adjustment:

    • Strict Anhydrous Conditions: Use dry solvents (DCM or Toluene dried over molecular sieves).

    • Non-Aqueous Workup: Avoid water washes. Instead, remove the solvent under reduced pressure and purify via recrystallization (e.g., from dry hexane/ether) or flash chromatography on silica gel (neutralized with 1% Et3N to prevent acid-catalyzed hydrolysis on the column).

    • Storage: Store the product in a desiccator.

Category C: Dimerization & Oligomerization

Q: I am seeing high molecular weight impurities and low solubility solids.

A: This suggests intermolecular reaction competes with intramolecular cyclization.

  • Root Cause: High substrate concentration favors intermolecular collisions (2nd order kinetics) over intramolecular cyclization (1st order kinetics).

  • Solution: Apply the High Dilution Principle .

    • Run the reaction at concentrations <0.1 M.

    • Add the activating agent slowly to a solution of the N-acyl anthranilic acid. This keeps the concentration of the highly reactive "Mixed Anhydride" species low, statistically favoring the unimolecular ring closure.

Optimized Protocol: Cyanuric Chloride Method

This method is recommended over thermal acetic anhydride dehydration for sensitive substrates to minimize thermal degradation and by-products [4].

Reagents:

  • N-Acyl anthranilic acid (1.0 equiv)

  • Cyanuric Chloride (1.0 equiv)

  • Triethylamine (2.5 equiv)

  • DCM (Anhydrous)

Workflow:

Protocol Step1 Dissolve N-Acyl Anthranilic Acid in dry DCM (0.1 M) Step2 Add Triethylamine (2.5 eq) at 0°C (Ice Bath) Step1->Step2 Step3 Add Cyanuric Chloride (1.0 eq) dissolved in DCM dropwise Step2->Step3 Step4 Stir at RT for 2-6 hours Monitor via TLC Step3->Step4 Step5 Filter precipitate (Cyanuric acid by-product) Concentrate filtrate Step4->Step5

Figure 2: Optimized mild cyclization workflow using Cyanuric Chloride.

Key Advantage: The by-product (cyanuric acid/salts) precipitates out, simplifying purification and avoiding aqueous washes that risk hydrolysis.

Comparative Reagent Analysis

Select the right agent based on your substrate's tolerance.

ReagentReaction ConditionsPrimary By-Product RiskBest For
Acetic Anhydride Reflux (100-140°C)Decarboxylation, Thermal DimerizationSimple, stable substrates. Cost-effective.
Cyanuric Chloride Room Temp / 0°CIncomplete conversion if base is oldSensitive substrates, Sterically hindered rings [4].
Thionyl Chloride RefluxAcid-catalyzed polymerizationSubstrates with no acid-sensitive groups.
Triphenylphosphine / I2 Room TempPh3P=O removal (difficult purification)Small scale, high-value synthesis [3].

References

  • MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Benzoxazinones. Retrieved from [Link]

  • SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

Optimization

Technical Support Center: Stability of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one when stored in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one in DMSO?

The primary stability concern for this compound, and for the 3,1-benzoxazin-4-one class in general, is its susceptibility to hydrolysis.[1][2][3] The benzoxazinone ring contains two electrophilic carbonyl carbons (at C-2 and C-4) that are susceptible to nucleophilic attack. The most common nucleophile, even in high-purity DMSO, is trace amounts of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can facilitate this degradation over time.[4][5][6]

Q2: My compound solution in DMSO appears clear and stable at room temperature initially. What could go wrong over time?

While appearing stable initially, two main issues can arise over time:

  • Chemical Degradation: As mentioned above, the compound can undergo hydrolysis. This is a chemical change that results in the formation of new molecular species, which will compromise the purity of your stock solution. Studies on similar benzoxazinone structures show that the ring can be opened by nucleophiles attacking either the C-2 or C-4 position, depending on the conditions.[1]

  • Precipitation: Although DMSO is an excellent solvent, changes in temperature (such as freeze-thaw cycles) or the slow absorption of water can alter its solvating power, potentially causing your compound to precipitate out of solution.[7][8] This is a physical change, but it results in an inaccurate stock concentration.

Q3: What is the recommended procedure for preparing and storing a DMSO stock solution of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one?

To maximize the long-term stability of your stock solution, adherence to best practices is critical.

  • Solvent Quality: Always use anhydrous, high-purity DMSO (≥99.7%).[8][9] Using a fresh, sealed bottle is highly recommended to minimize water content.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). Avoid creating overly dilute stock solutions for long-term storage, as this can sometimes accelerate degradation.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in appropriate vials (e.g., low-binding polypropylene or glass).[10] This is the most critical step to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at -20°C for short-to-medium-term storage (weeks to months) or at -80°C for long-term storage (months to years).[8] Ensure vials are tightly sealed to prevent moisture absorption.

Q4: I see new, unexpected peaks in my HPLC/LC-MS analysis after storing my compound in DMSO for a few weeks. What are they?

These new peaks are likely degradation products resulting from the hydrolysis of the benzoxazinone ring. The primary degradation pathway involves the nucleophilic attack of water on the carbonyl groups of the benzoxazinone ring system. Attack at the C-4 position would lead to the formation of a substituted anthranilic acid derivative, while attack at the C-2 position would result in a different ring-opened product.

Potential Hydrolysis of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one Parent 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one (Parent Compound) DegradantA N-(Carboxyphenyl) Derivative (Product of C-4 attack) Parent->DegradantA Hydrolysis at C-4 DegradantB Ring-Opened Amide (Product of C-2 attack) Parent->DegradantB Hydrolysis at C-2 Water H₂O (from hygroscopic DMSO) Water->Parent Nucleophilic Attack

Caption: Potential hydrolytic degradation pathways in the presence of water.

To confirm the identity of these peaks, high-resolution mass spectrometry (HRMS) and potentially NMR spectroscopy would be required to elucidate their structures.

Troubleshooting Guides

Guide 1: How to Perform a Time-Course Stability Study

A stability-indicating assay method is essential to quantitatively measure the active pharmaceutical ingredient (API) while resolving its degradation products.[11] This protocol outlines a basic study to assess the stability of your compound in DMSO.

Stability Study Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis PrepStock 1. Prepare 10 mM stock in anhydrous DMSO Aliquot 2. Aliquot into multiple vials for each condition PrepStock->Aliquot Store 3. Store aliquots under defined conditions (e.g., RT, 4°C, -20°C) Aliquot->Store Sample 4. At each time point (T=0, 1, 2, 4 wks), remove one aliquot per condition Store->Sample Analyze 5. Analyze by validated Stability-Indicating HPLC-UV/MS Sample->Analyze Quantify 6. Quantify % Parent Compound and % Degradant(s) Analyze->Quantify Report 7. Tabulate and plot results Quantify->Report

Caption: Workflow for a time-course stability study of a compound in DMSO.

Experimental Protocol:

  • Define Method and Materials:

    • Use a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from potential degradation products.[12][13][14] A gradient reversed-phase liquid chromatography (RPLC) method with UV detection is standard.[12] Coupling with a mass spectrometer (LC-MS) is highly beneficial for identifying unknown peaks.[12]

    • Use high-purity, anhydrous DMSO and your test compound.

  • Stock Solution Preparation (T=0):

    • Accurately prepare a stock solution of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one in anhydrous DMSO (e.g., 10 mM).

    • Immediately take a sample for analysis. This is your crucial T=0 baseline measurement.

    • Aliquot the remaining stock solution into numerous single-use vials for each storage condition you plan to test (e.g., Room Temperature, 4°C, -20°C).

  • Storage:

    • Place the aliquots at their respective storage temperatures, protecting them from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 1 week, 4 weeks, 3 months), retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely and ensure the contents are fully dissolved before analysis.

    • Analyze each sample using the same HPLC/LC-MS method as the T=0 sample.

  • Data Analysis:

    • Calculate the peak area of the parent compound and any new degradation peaks.

    • Determine the percentage of the parent compound remaining relative to the T=0 sample.

    • Plot the percentage of the parent compound remaining versus time for each storage condition.

Sample Data Summary Table
Storage ConditionTime Point% Parent Compound Remaining (by HPLC Area)Area % of Major Degradant
Room Temp (~22°C)T=0100%0%
1 Week92.5%7.1%
4 Weeks78.1%20.8%
4°CT=0100%0%
1 Week99.1%0.8%
4 Weeks97.2%2.5%
-20°CT=0100%0%
1 Week>99.8%<0.1%
4 Weeks>99.5%<0.3%
Guide 2: Troubleshooting Common Analytical Issues
IssuePotential CauseRecommended Action
Loss of parent compound signal with no new peaks Precipitation: The compound may have fallen out of solution.1. Visually inspect the thawed aliquot for precipitate. 2. Gently warm (to ~37°C) and vortex/sonicate the sample to try and redissolve it.[8] 3. If this fails, the stock solution may be supersaturated or unstable under those conditions. Prepare a fresh, more dilute stock.
Peak tailing or broadening for the parent compound Column Overload: The concentration injected may be too high. Secondary Interactions: The compound may be interacting with the stationary phase.1. Dilute the sample before injection. 2. Modify the mobile phase; for example, adjust the pH or the organic solvent ratio.
Appearance of multiple small, new peaks Multiple Degradation Pathways: The compound may be degrading into several different products. DMSO Decomposition: At elevated temperatures or in the presence of contaminants, DMSO itself can decompose.[15][16][17]1. Use LC-MS to get mass data for each new peak to help in identification. 2. Ensure high-purity DMSO is used and avoid heating the stock solutions for extended periods.
References
  • Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Journal of the Chemical Society B.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave.
  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. ([Link])

  • Neighbouring carboxy-group catalysis of ring opening of 3,1-benzoxazin-4-ones. Journal of the Chemical Society, Perkin Transactions 2.
  • 1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. PubMed. ([Link])

  • What is the best way of storing a DMSO in a research lab?. Quora.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Stability Indicating HPLC Method Development: A Review. IJRPR. ([Link])

  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. ([Link])

  • What is the best right way of storing DMSO in research lab?. ResearchGate. ([Link])

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. ([Link])

  • The reaction of 1,4-benoxazinone derivatives 1a–d (0.2 mmol) with.... ResearchGate. ([Link])

  • TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar. ([Link])

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. ([Link])

  • Do freeze-thaw cycles damage small molecules dissolved in DMSO?. Reddit. ([Link])

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Publications. ([Link])

  • Dimethyl sulfoxide. Wikipedia. ([Link])

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. ([Link])

  • Degradation of DMSO by human gut microbiota through in vitro fermentation. dbbe.bio-protocol.org. ([Link])

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. ([Link])

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. ijps.scione.com. ([Link])

  • Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Pure. ([Link])

  • (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. ([Link])

  • Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. ([Link])

  • Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. PubMed. ([Link])

  • Studies on repository compound stability in DMSO under various conditions. PubMed. ([Link])

  • Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. ([Link])

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. ([Link])

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. RACO. ([Link])

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar. ([Link])

  • Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta). PMC. ([Link])

  • Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. ASJ. ([Link])

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. ([Link])

  • Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons. ([Link])

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PMC. ([Link])

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization data for 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

This guide provides a technical comparison and characterization framework for 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one , a potent alternate substrate inhibitor of Human Leukocyte Elastase (HLE). The content is structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and characterization framework for 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one , a potent alternate substrate inhibitor of Human Leukocyte Elastase (HLE).

The content is structured for researchers requiring rigorous structural validation and pharmacological context, moving beyond standard templates to focus on the critical "Why" and "How" of this specific fluorinated heterocycle.

Executive Summary & Pharmacological Context

Compound Class: 2-Amino-4H-3,1-benzoxazin-4-one derivative. Primary Application: Inhibition of Human Leukocyte Elastase (HLE).[1] Mechanism: Acyl-enzyme intermediate formation. The benzoxazinone ring opens upon nucleophilic attack by the active site serine of HLE, tethering the enzyme in a transiently inhibited state.

Why This Compound? Compared to the non-fluorinated analog (2-anilino-4H-3,1-benzoxazin-4-one ), the 4-fluoro substitution enhances metabolic stability and modulates the electronic properties of the aryl ring, influencing the acylation rate (


) and the stability of the acyl-enzyme complex (

). The fluorine atom also serves as a critical NMR handle for structural verification.
Experimental Protocol: Synthesis & Sample Preparation

To obtain the characterization data below, the compound is typically synthesized via the cyclodesulfurization of the corresponding thiourea intermediate. This pathway is preferred over the isocyanate route for better yield control and purification.

Synthesis Workflow
  • Condensation: Anthranilic acid is reacted with 4-fluorophenyl isothiocyanate in ethanol (reflux, 2h) to yield the thiourea intermediate.

  • Cyclization: The intermediate is treated with a desulfurizing agent (e.g., EDC·HCl or Hg(OAc)₂) in dry DMF or CH₂Cl₂ to effect ring closure.

  • Purification: Recrystallization from Ethanol/DMF.

NMR Sample Preparation
  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is required due to the poor solubility of the fused ring system in CDCl₃ and to prevent aggregation-induced line broadening.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Comparative 1H NMR Characterization Data

The following table contrasts the target compound with its non-fluorinated analog and the open-ring precursor. This comparison is vital for monitoring the success of the cyclization reaction.

Table 1: Structural Comparison & Chemical Shifts (

, ppm)
Proton AssignmentTarget Product (4-Fluoro Analog)Alternative (Control) (Unsubstituted Anilino)Precursor (Open Thiourea)Signal Interpretation
NH (Exocyclic) 10.20 – 10.40 (s) 10.15 (s)9.80 & 11.50 (br s)Cyclization Marker: The precursor shows two broad NH signals (thiourea). The product shows a single sharp singlet shifted downfield.
H-5 (Benzoxazinone) 8.12 (dd, J=8.0, 1.5 Hz) 8.10 (dd)7.90 (d)Deshielding: The H-5 proton is significantly deshielded by the carbonyl anisotropy of the formed lactone ring.
H-2', H-6' (Anilino) 7.75 (m) 7.65 (d)7.40 (m)F-Coupling: In the target, these appear as multiplets due to

coupling (

Hz).
H-3', H-5' (Anilino) 7.22 (t, J=8.8 Hz) 7.35 (t)7.10 (m)Diagnostic Triplet: The fluorine atom splits these protons into a "pseudo-triplet" (

Hz).
COOH (Acid) Absent Absent13.00 (br s)Purity Check: Disappearance confirms consumption of Anthranilic acid moiety.

Note on Coupling: The 4-Fluorine substituent introduces characteristic splitting. The protons ortho to the fluorine (H-3', H-5') appear as triplets (overlapping dd) with a large coupling constant (~8-9 Hz), distinguishing it immediately from the standard triplet of the unsubstituted phenyl ring.

Visualization: Synthesis & Characterization Logic

The following diagram illustrates the synthesis pathway and the critical decision nodes for NMR validation.

G Start Anthranilic Acid + 4-F-Phenyl Isothiocyanate Inter Thiourea Intermediate (Open Ring) Start->Inter Reflux/EtOH Cyclization Cyclization (EDC/Desulfurization) Inter->Cyclization NMR_Inter NMR Check: Broad NHs, COOH present Inter->NMR_Inter Product 2-(4-Fluoroanilino)- 4H-3,1-benzoxazin-4-one Cyclization->Product -H2S NMR_Prod NMR Check: Sharp NH (~10.3), H-5 (~8.1) F-Coupling Pattern Product->NMR_Prod

Figure 1: Synthetic workflow and NMR validation checkpoints for benzoxazinone derivatives.

Technical Validation: How to Ensure Spectrum Integrity

To ensure the data cited above is valid for your specific sample, follow these self-validating steps:

  • Integration Ratio Check:

    • Set the H-5 proton (doublet at ~8.1 ppm) to an integral of 1.0 .

    • The NH singlet (>10 ppm) must integrate to 1.0 .

    • The Fluorophenyl region (7.1–7.8 ppm) must integrate to 4.0 total.

    • Failure Mode: If the NH integrates to <0.8, deuterium exchange with wet DMSO may have occurred. Dry the solvent over molecular sieves.

  • Impurity Flag (Anthranilic Acid):

    • Look for a broad hump at 12–14 ppm (COOH).

    • Look for a doublet at 6.7 ppm (H-3 of unreacted anthranilic acid).

    • Action: If present, recrystallize from Ethanol.

  • 13C NMR Cross-Reference:

    • The Carbonyl carbon (C=O) should appear at ~158–160 ppm .

    • The Guanidino-like carbon (C-2) appears at ~145–148 ppm .

References
  • Teshima, T., et al. (1991). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Biological Chemistry / Journal of Medicinal Chemistry.

  • Khabazzadeh, H., et al. (2008).[1][2] "Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives." Iranian Journal of Organic Chemistry.

  • Pattarawarapan, M., et al. (2017).[3][4] "Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones." Synlett.

  • PubChem Compound Summary. "2-amino-4H-3,1-benzoxazin-4-one Derivatives."

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Structure of a Novel Benzoxazinone Derivative In the landscape of modern drug discovery and development, the precise structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Structure of a Novel Benzoxazinone Derivative

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one , a molecule of significant interest due to its benzoxazinone core, a scaffold known for a wide range of biological activities.

Understanding the fragmentation behavior of this molecule is not merely an academic exercise; it is a critical step in its characterization, enabling researchers to confirm its identity, investigate its metabolic fate, and ensure its purity. This guide will delve into the mechanistic underpinnings of its fragmentation, drawing upon established principles of mass spectrometry and comparative data from structurally related compounds. By presenting this information in a clear and logical manner, we aim to equip researchers with the knowledge necessary to confidently identify and characterize this and similar molecules in their own laboratories.

Predicted Mass Spectrometry Fragmentation Profile

The fragmentation of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one under mass spectrometric conditions, particularly using soft ionization techniques like electrospray ionization (ESI), is anticipated to be a systematic process governed by the inherent chemical properties of its functional groups and aromatic systems. The molecular weight of this compound is approximately 256.22 g/mol . The presence of an odd number of nitrogen atoms dictates that its molecular ion ([M]+• or [M+H]+) will have an odd mass-to-charge ratio (m/z), in accordance with the Nitrogen Rule.

The primary fragmentation pathways are expected to involve cleavages around the benzoxazinone and anilino moieties. The following sections will detail the predicted fragmentation cascade, supported by mechanistic rationale.

Comparative Analysis: 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one vs. 2-Phenyl-4H-3,1-benzoxazin-4-one

To provide a robust framework for understanding the fragmentation of our target molecule, we will compare its predicted fragmentation pattern with that of a closely related and studied analogue, 2-phenyl-4H-3,1-benzoxazin-4-one . This comparison will highlight the influence of the anilino linkage and the fluoro-substituent on the fragmentation pathways.

Fragment Ion (m/z) Proposed Structure/Origin for 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one Proposed Structure/Origin for 2-Phenyl-4H-3,1-benzoxazin-4-one Mechanistic Rationale
[M+H]+ (257) Protonated molecular ion-Initial ionization in positive ion mode ESI.
[M]+• (256) Molecular ion-Initial ionization in electron ionization (EI).
[M-CO]+• (228) Loss of carbon monoxide from the benzoxazinone ring.Loss of carbon monoxide from the benzoxazinone ring.A common fragmentation for cyclic ketones and lactones.[1]
[M-HCO]+ (227) Loss of a formyl radical.Loss of a formyl radical.Cleavage within the benzoxazinone ring.
[C7H4NO2]+ (146) Benzoxazinone core fragment.Benzoxazinone core fragment.Cleavage of the C-N bond connecting the anilino group.
[C6H4FN]+• (111) 4-Fluoroaniline radical cation.-Cleavage of the C-N bond with charge retention on the anilino moiety.
[C6H5FN]+ (112) Protonated 4-fluoroaniline.-Cleavage of the C-N bond with proton transfer.
[C6H4F]+ (95) Fluorophenyl cation.-Loss of HCN from the 4-fluoroaniline fragment. Aromatic amines can lose HCN.[2]
[C7H5O2]+ (121) Benzoyl cation from rearrangement.Benzoyl cation.Rearrangement and cleavage of the benzoxazinone ring.[1]
[C6H5]+ (77) Phenyl cation.Phenyl cation.Common fragment for phenyl-containing compounds.

Mechanistic Insights into the Fragmentation Pathways

The fragmentation of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one is a multi-step process. The initial ionization event, typically protonation in ESI, will likely occur on one of the nitrogen or oxygen atoms. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Primary Fragmentation Pathways
  • Cleavage of the Anilino Group: The bond between the C2 of the benzoxazinone ring and the nitrogen of the anilino group is a likely point of initial fragmentation. This can lead to two primary fragment ions: the charged benzoxazinone core and the charged 4-fluoroanilino moiety. The relative abundance of these fragments will depend on their respective stabilities.

  • Ring Opening and Contraction of the Benzoxazinone Core: The benzoxazinone ring itself is susceptible to fragmentation. A common pathway for related benzoxazinone derivatives involves the loss of CO, followed by further rearrangements.[1][3][4][5] Studies on similar structures have shown that the benzoxazinone ring can undergo a contraction to form a more stable benzoxazolinone-type structure.[3]

Influence of the Fluoro-Substituent

The presence of the fluorine atom on the aniline ring is expected to influence the fragmentation pattern in several ways:

  • Stabilization of Fragments: The high electronegativity of fluorine can stabilize certain fragment ions through inductive effects.

  • Characteristic Neutral Losses: The loss of HF is a potential fragmentation pathway for fluoroaromatic compounds, although this may be less favored than other cleavages in this specific structure.

  • Distinct m/z Values: The fluorine atom will result in fragment ions with m/z values that are distinct from the non-fluorinated analogue, aiding in its identification.

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways, the following diagrams were generated using Graphviz.

mol 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one [M+H]+ m/z 257 frag1 [M-CO+H]+ m/z 229 mol->frag1 -CO frag2 [C7H4NO2]+ m/z 146 mol->frag2 - C6H5FN frag3 [C6H5FN]+ m/z 112 mol->frag3 - C8H4NO2 frag4 [C6H4F]+ m/z 95 frag3->frag4 - NH3

Caption: Predicted major fragmentation pathway of protonated 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one.

mol 2-Phenyl-4H-3,1-benzoxazin-4-one [M]+• m/z 223 frag1 [M-CO]+• m/z 195 mol->frag1 -CO frag2 [C7H5O2]+ m/z 121 mol->frag2 - C6H5N frag3 [C6H5]+ m/z 77 frag2->frag3 - CO2

Caption: Known fragmentation pathway of 2-phenyl-4H-3,1-benzoxazin-4-one.

Experimental Protocol for Mass Spectrometry Analysis

To obtain high-quality and reproducible mass spectra for 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one, the following experimental protocol is recommended. The causality behind each step is explained to ensure a self-validating system.

Sample Preparation
  • Objective: To prepare a clean, dilute solution of the analyte suitable for introduction into the mass spectrometer, minimizing matrix effects and ion suppression.

  • Protocol:

    • Accurately weigh approximately 1 mg of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one.

    • Dissolve the sample in 1 mL of a high-purity, volatile solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. The choice of a volatile solvent is crucial for efficient desolvation in the ESI source.

    • Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 1-10 µg/mL. This low concentration prevents detector saturation and reduces the formation of non-covalent adducts.

    • If necessary, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.

Instrument and Method Parameters (ESI-MS/MS)
  • Objective: To optimize instrument settings for sensitive detection of the parent ion and its fragments.

  • Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements, which are invaluable for confirming elemental compositions of fragment ions.

  • Method Parameters:

Parameter Recommended Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of nitrogen atoms makes the molecule readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the formation of a stable Taylor cone for efficient ion generation.
Cone/Nozzle Voltage 20 - 40 VA slightly elevated voltage can induce in-source fragmentation, providing preliminary structural information. A lower voltage will preserve the molecular ion.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Facilitates efficient solvent evaporation from the charged droplets.
Desolvation Temperature 350 - 450 °CEnsures complete desolvation without causing thermal degradation of the analyte.
Source Temperature 120 - 150 °CMaintains the stability of the ESI process.
Mass Range (Full Scan) m/z 50 - 500Covers the expected molecular ion and its fragments.
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV)A range of collision energies allows for the observation of both low-energy and high-energy fragmentation pathways, providing a comprehensive fragmentation map.
Data Acquisition and Analysis Workflow

start Sample Infusion full_scan Full Scan MS (Identify [M+H]+) start->full_scan msms Tandem MS (MS/MS) (Fragment [M+H]+) full_scan->msms data_analysis Data Analysis (Identify Fragments, Propose Pathways) msms->data_analysis end Structural Confirmation data_analysis->end

Caption: Workflow for MS data acquisition and analysis.

Conclusion: A Predictive Framework for Structural Elucidation

This guide has provided a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one. By leveraging established fragmentation mechanisms of related benzoxazinone and fluoroaniline structures, we have proposed the most probable fragmentation pathways and key fragment ions. The comparative analysis with 2-phenyl-4H-3,1-benzoxazin-4-one serves to highlight the influence of the anilino bridge and the fluoro-substituent on the fragmentation process.

The detailed experimental protocol provided herein offers a robust starting point for researchers seeking to acquire high-quality mass spectral data for this compound. It is imperative to underscore that while predictive, this guide is grounded in the fundamental principles of mass spectrometry and supported by available literature on analogous structures. Experimental verification remains the gold standard for unequivocal structural confirmation. The insights and methodologies presented in this guide are intended to empower researchers in their efforts to characterize novel molecules, thereby accelerating the pace of scientific discovery and drug development.

References

  • ResearchGate. Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry | Request PDF. [Link]

  • RSC Publishing. Mass spectral fragmentations of 2-phenyl-3H-indol-3-one N-oxide (2-phenylisatogen), 2-phenyl-4H-3,1-benzoxazin-4-one, and 1-phenylindoline-2,3-dione (N-phenylisatin) - Journal of the Chemical Society D. [Link]

  • fateallchem. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. [Link]

  • PubMed. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. [Link]

  • eGyanKosh. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • PubMed. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. [Link]

  • PubMed. Development of a liquid chromatography-electrospray-tandem mass spectrometry method for the quantitative determination of benzoxazinone derivatives in plants. [Link]

  • ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Frontiers. Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • PubMed. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. [Link]

  • PMC. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • University of Victoria. Practical approaches to the ESI-MS analysis of catalytic reactions. [Link]

  • ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry | Request PDF. [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

  • PMC. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of California, Davis. Interpretation of mass spectra. [Link]

  • PMC. Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. [Link]

  • Bruker. ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. [Link]

  • Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

Sources

Validation

confirming purity of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one using thin layer chromatography

Topic: Confirming Purity of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one via Thin Layer Chromatography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming Purity of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one via Thin Layer Chromatography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Criticality of the Benzoxazinone Scaffold

2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one is a potent pharmacophore, often investigated as a mechanism-based inhibitor for serine proteases (e.g., Human Leukocyte Elastase). Its efficacy relies on the electrophilic nature of the benzoxazinone ring, which acts as a "suicide substrate" for the enzyme.

The Analytical Challenge: The very reactivity that makes this molecule a potent drug candidate—its susceptibility to nucleophilic attack—makes it chemically fragile. The benzoxazinone ring is prone to hydrolysis, opening into the corresponding ureido-benzoic acid derivative. Standard aqueous reverse-phase HPLC (RP-HPLC) often degrades the sample during analysis, leading to false impurity profiles.

This guide establishes Thin Layer Chromatography (TLC) not just as a preliminary screen, but as a frontline defense for structural integrity, offering a rapid, non-aqueous alternative to verify purity before committing to expensive, potentially destructive HPLC workflows.

Comparative Analysis: TLC vs. The Field

While HPLC is the gold standard for quantification, it is not always the superior method for structural preservation of labile heterocycles.

Table 1: Methodology Performance Matrix
FeatureTLC (Optimized) RP-HPLC (Standard) 1H-NMR
Primary Utility Rapid purity check & reaction monitoringQuantitative purity (%)Structural confirmation
Sample Integrity High (Non-aqueous, rapid elution)Moderate/Low (Aqueous mobile phases risk hydrolysis)High (In deuterated DMSO/CDCl3)
Sensitivity 0.1 – 1.0 µg (Visual)< 0.01 µg (UV Detector)~1 mg required
Throughput Parallel (multiple spots/plate)Serial (one injection at a time)Low
Cost Efficiency HighLowModerate
Detection of Hydrolysis Excellent (Distinct polarity shift)Variable (Hydrolysis may occur on column)Excellent (Shift in aromatic protons)

Expert Insight: For this specific benzoxazinone, TLC is superior for detecting "on-the-bench" degradation. If your TLC shows a single spot, but HPLC shows two peaks (one matching the parent, one more polar), the hydrolysis is likely an artifact of the HPLC mobile phase (water/TFA).

Strategic Protocol: Purity Confirmation via TLC

Do not treat this as a generic TLC run. The protocol below is engineered to prevent artifactual degradation and maximize resolution between the closed-ring benzoxazinone and its open-ring impurities.

Phase A: System Setup
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
    • Warning: Avoid "Acidic" silica or plates stored in humid conditions. Pre-activate plates at 100°C for 30 mins if humidity is high to remove adsorbed water.

  • Mobile Phase (Eluent):

    • Screening System:Hexane : Ethyl Acetate (4:1 v/v) .

    • Polarity Adjustment: If

      
       < 0.2, shift to Hexane : Ethyl Acetate (2:1) .
      
    • Note: Avoid alcohols (Methanol/Ethanol) in the mobile phase, as they can cause solvolysis of the lactone ring over time.

Phase B: Sample Preparation (The Self-Validating Step)
  • Solvent: Dissolve the sample in Dichloromethane (DCM) or Ethyl Acetate .

    • Critical: Do NOT use DMSO or DMF for TLC spotting if possible; their high boiling points make them difficult to dry, causing spot tailing that masks impurities.

  • The "Co-Spot" Control:

    • Lane 1: Pure Starting Material (e.g., 4-fluoroaniline or the urea intermediate).

    • Lane 2: Co-spot (Mix of Starting Material + Product).

    • Lane 3: Purified Product (2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one).

Phase C: Visualization & Interpretation
  • UV (254 nm): The benzoxazinone core is highly conjugated and will quench fluorescence strongly (Dark spot on green background).

  • Iodine Chamber: Expose for 2-3 minutes. The 4-fluoroaniline moiety often stains brown/yellow.

  • Expected

    
     Hierarchy (Polarity Logic): 
    
    • Highest

      
       (Least Polar):  2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one (Closed ring, "Lactone-like").
      
    • Medium

      
      :  4-Fluoroaniline (if present).
      
    • Lowest

      
       (Most Polar):  Hydrolyzed Urea/Acid derivatives (Open ring, Carboxylic acid/Amide H-bonding).
      

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for assessing purity, specifically designed to distinguish between true impurities and analytical artifacts.

PurityAssessment Start Crude/Purified Sample Prep Dissolve in Anhydrous DCM (Avoid MeOH/Water) Start->Prep TLC_Run Run TLC: Hexane:EtOAc (4:1) Silica Gel 60 F254 Prep->TLC_Run Visualize Visualize UV 254nm TLC_Run->Visualize Decision Spot Profile? Visualize->Decision SingleSpot Single Spot (Rf ~0.5) Decision->SingleSpot Clean MultiSpot Multiple Spots Decision->MultiSpot Dirty Action1 Proceed to NMR (Confirm Structure) SingleSpot->Action1 CheckRf Check Rf Values MultiSpot->CheckRf PolarImpurity Lower Rf Spot Present (Likely Hydrolysis/Urea) CheckRf->PolarImpurity Tailing/Low Rf NonPolarImpurity Higher Rf Spot Present (Unlikely for this chem) CheckRf->NonPolarImpurity High Rf Action2 Recrystallize (Non-protic solvent) PolarImpurity->Action2 If crystalline Action3 Dry Column Vacuum Chrom. (Fast elution) PolarImpurity->Action3 If oil/crude

Figure 1: Decision Logic for Benzoxazinone Purity Assessment. Note the emphasis on anhydrous handling to prevent false-positive impurity detection.

Troubleshooting: The "Ghost" Impurity

A common frustration with benzoxazinones is the appearance of a "ghost" spot at the baseline or slightly lower


 than the product.
  • Scenario: You isolate a pristine solid. NMR looks clean. You run a TLC, and 10 minutes later, you see a faint second spot.

  • Cause: On-plate Hydrolysis . Silica gel is slightly acidic (Lewis acid). If the plate is left wet with solvent or exposed to humid air for too long before visualization, the benzoxazinone ring opens in situ on the silica surface.

  • Solution:

    • 2D-TLC Test: Spot the sample at the corner. Run solvent in direction 1. Dry briefly. Run solvent in direction 2 (90° rotation).

    • Result: If the impurities lie off the diagonal, they were present in the sample. If the spots align on the diagonal (or smear along it), the degradation is happening during the chromatography.

References

  • Teshima, T., et al. (1982). "Inhibitors of Human Leukocyte Elastase." Journal of Biological Chemistry. (Foundational work on benzoxazinone stability and inhibition mechanism).

  • Pattarawarapan, M., et al. (2017). "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[2] Synlett, 28, 589-592.[2] (Describes synthesis and purification challenges).

  • Heller, G. & Fiesselmann, H. (1902). "Über die Umsetzung von Anthranilsäure mit Säurechloriden." Berichte der deutschen chemischen Gesellschaft. (Historical context on the ring closure/opening equilibrium).
  • BenchChem (2025). "Comparative Guide to HPLC and Alternative Methods for Purity Analysis."[1] (General reference for chromatographic comparisons).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

[1] Executive Summary & Immediate Directive Do not treat this compound as generic organic waste. 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one is a reactive electrophile designed to act as an acylating agent (often a serin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Directive

Do not treat this compound as generic organic waste. 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one is a reactive electrophile designed to act as an acylating agent (often a serine protease inhibitor).[1] Upon exposure to moisture, strong bases, or nucleophiles, the benzoxazinone ring opens, potentially releasing 4-fluoroaniline , a highly toxic compound known to cause methemoglobinemia (cyanosis) and severe aquatic toxicity.[1]

Core Disposal Directive:

  • Primary Method: High-temperature incineration with flue-gas scrubbing (to capture Hydrogen Fluoride).[1]

  • Waste Stream: Halogenated Organic Waste (due to the Fluorine atom).[1]

  • Prohibited: Do not dispose of down drains. Do not mix with strong oxidizers or aqueous bases during storage.

Chemical Profile & Risk Assessment

To handle this compound safely, you must understand its reactivity. It is not merely "toxic"; it is a "Suicide Substrate" —a molecule designed to react covalently with enzymes.

ParameterSpecificationOperational Implication
CAS Registry 18600-51-6 (Analogous)Verify specific SDS; often unlisted, requiring "Class-Based" handling.
Molecular Class 3,1-Benzoxazin-4-oneElectrophilic Core: The C4 carbonyl is highly reactive toward nucleophiles (OH⁻, NH₂⁻).[1]
Key Substituent 4-Fluoroaniline moietyToxicity Source: Degradation yields 4-fluoroaniline (highly toxic, blood poison).[1]
Stability Moisture SensitiveHydrolyzes in air/water. Keep desiccated until disposal.
Hazards Irritant, Sensitizer, Aquatic Tox.[1][2]H314 (Skin burns), H302 (Harmful if swallowed), H412 (Aquatic chronic).[1][2]
The Hydrolysis Risk (The "Why")

The benzoxazinone ring is thermodynamically unstable toward hydrolysis.[1] In the presence of water (accelerated by base), the ring opens.[1] While this deactivates the electrophilic core, it generates a ureido-benzoic acid derivative.[1] Under acidic conditions or enzymatic cleavage, this can further degrade to release free 4-fluoroaniline .[1]

Implication: Waste containers containing this compound must be pH-neutral or slightly acidic to prevent rapid, exothermic decomposition and aniline release inside the drum.[1]

Decision Matrix: Waste Handling Workflows

The following diagram outlines the decision logic for disposing of solids, solutions, and contaminated equipment.

DisposalWorkflow Start Waste Generation Source Type Determine Physical State Start->Type Solid Solid / Pure Substance Type->Solid Liquid Solution / Mother Liquor Type->Liquid Glassware Contaminated Glassware Type->Glassware SolidAction Double Bag (Polyethylene) Label: 'Toxic Solid - Halogenated' Solid->SolidAction LiquidCheck Check Solvent Compatibility Liquid->LiquidCheck Decon Decontamination Rinse: 1. 5% NaOH in MeOH (Ring Opening) 2. Water Rinse 3. Acetone Rinse Glassware->Decon Final High-Temp Incineration (>1000°C) with Scrubber SolidAction->Final Halogenated Solvent is Halogenated (DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Solvent is Non-Halogenated (DMSO, MeOH) LiquidCheck->NonHalogenated Segregate Segregate into 'Halogenated Waste' Stream Halogenated->Segregate NonHalogenated->Segregate Compound contains F Treat as Halogenated Segregate->Final Decon->Segregate Collect Rinsate

Figure 1: Decision matrix for the segregation and disposal of benzoxazinone derivatives.[1]

Detailed Disposal Procedures

A. Solid Waste (Pure Compound)[1]
  • Containment: Place the solid material into a primary screw-top jar or heavy-duty polyethylene bag.

  • Secondary Containment: Place the primary container into a secondary clear plastic bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one"[1]

    • Hazard Checkboxes: Toxic, Irritant.[3][4]

    • Note: "Contains Fluorine - Requires Scrubber Incineration."

  • Storage: Store in a cool, dry flammables cabinet until pickup. Avoid storage near aqueous bases (ammonium hydroxide, sodium hydroxide).[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Crucial Rule: Even if dissolved in a non-halogenated solvent (like DMSO or Ethyl Acetate), the presence of the fluorine atom on the solute dictates that this must be classified as Halogenated Solvent Waste in many jurisdictions to ensure proper incineration protocols are followed.[1]

  • Segregation: Pour into the "Halogenated Organic Waste" carboy.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (Nitric acid) or strong bases, which could trigger rapid decomposition of the benzoxazinone.

  • Cap Venting: Use vented caps if available, as slow hydrolysis can generate minor pressure changes.

C. Decontamination of Glassware & Spills

For glassware or benchtop spills, simple water washing is insufficient due to the compound's poor solubility and reactivity.

The "Quench & Clean" Protocol:

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Solubilization: Apply a small amount of Acetone or DMSO to dissolve the solid residue.

  • Deactivation (Ring Opening): Treat the surface/glassware with a 5% NaOH in Methanol solution.

    • Mechanism:[1][5][6] The methoxide/hydroxide attacks the C4 carbonyl, opening the oxazinone ring.[1]

    • Warning: This reaction is exothermic.

  • Collection: Collect all rinsate into the Halogenated Waste container. Do not flush down the drain.

  • Final Wash: Rinse with water, then acetone.

Regulatory & Compliance Data

Waste Codes (USA - RCRA)

While this specific compound is not P-listed or U-listed by CAS number, it must be characterized by its properties.[1]

ContextRCRA CodeDescription
Ignitability D001 If dissolved in flammable solvents (Acetone, MeOH).
Toxicity Characteristic Treat as toxic due to 4-fluoroaniline potential.
Halogenated F001/F002 If mixed with spent halogenated solvents (DCM).[1]
Best Practice Lab Pack Pack as "Organic Heterocycle, Solid, Toxic" for incineration.[1]
European Waste Codes (EWC)[1]
  • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]

  • 07 05 04 *: Other organic solvents, washing liquids and mother liquors (if in solution).[1]

Scientific Rationale: The Degradation Pathway

Understanding the breakdown pathway validates why we segregate this waste. We are managing the risk of the aniline release.

Degradation Benzoxazinone 2-(4-fluoroanilino)- 4H-3,1-benzoxazin-4-one (Active Electrophile) Intermediate Ring Opening (Ureido-benzoic acid deriv.) Benzoxazinone->Intermediate + H2O / OH- Aniline 4-Fluoroaniline (Highly Toxic / Blood Poison) Intermediate->Aniline Strong Acid/Enzymatic Cleavage Benzoic Benzoic Acid Deriv. (Low Toxicity) Intermediate->Benzoic Cleavage

Figure 2: Hydrolysis pathway.[1] Note that while ring-opening (step 1) reduces electrophilic reactivity, it creates the precursor for 4-fluoroaniline release.[1]

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[1] (Standard reference for general organic waste segregation).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

This guide serves as an operational safety standard for handling 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one . It is designed for researchers and safety officers requiring immediate, actionable protocols for this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational safety standard for handling 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one . It is designed for researchers and safety officers requiring immediate, actionable protocols for this specific bioactive pharmacophore.

Critical Hazard Profile & Risk Assessment

To handle this compound safely, one must understand why it is hazardous. This molecule is not merely an "irritant"; it is a designed covalent modifier .

  • Pharmacophore Mechanism: The 2-amino-4H-3,1-benzoxazin-4-one scaffold is a well-established Serine Protease Inhibitor (e.g., Human Leukocyte Elastase). It functions by acting as a "suicide substrate," acylating the active site serine of enzymes.

  • Chemical Reactivity: The benzoxazinone ring is highly electrophilic. Upon contact with biological nucleophiles (proteins in skin/lungs), it can form stable covalent bonds, leading to sensitization (occupational asthma/dermatitis) .

  • Metabolic Byproduct: Hydrolysis or metabolic breakdown may release 4-Fluoroaniline , a known toxin associated with methemoglobinemia (interference with oxygen transport in blood) and acute toxicity.

Safety Tier Assignment: Treat as Occupational Exposure Band (OEB) 3/4 (High Potency/Toxic).

  • Default OEL: < 10 µg/m³ (8-hr TWA) until specific toxicology data proves otherwise.

PPE & Engineering Control Matrix

Do not rely solely on PPE. Engineering controls are the primary defense. Select your protection level based on the physical state and quantity handled.

Table 1: Operational Safety Matrix
Operation ScalePhysical StateEngineering Control (Primary)Respiratory PPE (Secondary)Dermal PPE
< 10 mg Solid / PowderVented Balance Enclosure (VBE) or Fume HoodN95 or P100 Half-MaskDouble Nitrile (0.11mm min)
> 10 mg - 1 g Solid / PowderPowder Containment Hood or GloveboxPAPR (HEPA Filter) or P100Double Nitrile + Tyvek Sleeves
Any Qty Solution (DMSO/DCM)Chemical Fume HoodHalf-Mask w/ OV Cartridge*Laminate (Silver Shield) under Nitrile
Spill Cleanup PowderIsolate Area Full-Face P100 RespiratorTyvek Suit + Double Nitrile

*Note: If dissolved in DMSO (Dimethyl Sulfoxide), the skin absorption risk increases significantly as DMSO carries the solute through the dermis.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting controls and the mechanism of hazard generation.

SafetyLogic Compound 2-(4-fluoroanilino)- 4H-3,1-benzoxazin-4-one Electrophile Electrophilic Ring (Acylating Agent) Compound->Electrophile Intrinsic Property Metabolite Metabolite: 4-Fluoroaniline Compound->Metabolite Hydrolysis/Metabolism SolidState Solid State (Dust Hazard) Compound->SolidState SolnState Solution State (Skin Absorption) Compound->SolnState Sensitization Resp/Skin Sensitization Electrophile->Sensitization Covalent Binding to Proteins Toxicity Methemoglobinemia (Cyanosis) Metabolite->Toxicity Systemic Absorption Glovebox REQUIRED: Glovebox / VBE SolidState->Glovebox Prevent Inhalation Laminate REQUIRED: Laminate Gloves (Chem. Hood) SolnState->Laminate Prevent Permeation

Figure 1: Hazard mechanism and control selection logic. The electrophilic nature of the benzoxazinone ring dictates the sensitization risk, while the fluoroaniline tail dictates systemic toxicity.

Step-by-Step Handling Protocols

Protocol A: Weighing & Transfer (Solid)

Objective: Prevent generation of airborne dust.[1][2][3][4][5]

  • Preparation: Don PPE (Double Nitrile, Lab Coat, P100 mask). Verify Vented Balance Enclosure (VBE) flow is alarm-free.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Benzoxazinones are organic solids that accumulate static charge, causing "fly-away" powder.

  • Transfer: Open the source vial inside the enclosure. Use a disposable spatula.

  • Decontamination: Wipe the exterior of the formulation vial with a methanol-dampened wipe before removing it from the hood.

Protocol B: Solubilization (DMSO/DMF)

Objective: Prevent skin absorption of the super-potent solution.

  • Glove Selection: Nitrile gloves are permeable to DMSO in < 5 minutes. You must wear Laminate (Silver Shield/North) gloves as the inner layer, with Nitrile outer gloves for dexterity.

  • Dissolution: Add solvent slowly. If heating is required, use a heating block (never an open flame) inside the fume hood.

  • Vessel: Keep the solution in a septum-capped vial to prevent accidental spills.

Decontamination & Waste Disposal

Deactivation Chemistry: The benzoxazinone ring is susceptible to hydrolysis under basic conditions.

  • Decon Solution: 5% Sodium Carbonate (

    
    ) or 1N Sodium Hydroxide (
    
    
    
    ) mixed with detergent.
  • Mechanism: Base hydrolysis opens the oxazinone ring, destroying the electrophilic core and reducing the sensitization risk (though the fluoroaniline toxicity remains).

Waste Streams:

  • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic Solid - Fluoroaniline Derivative."

  • Liquid Waste: Segregate into "Halogenated Organic Waste." DO NOT mix with strong acids (potential for volatile aniline release).

  • Spill Cleanup:

    • Cover spill with absorbent pads.

    • Wet the pads with the Decon Solution (Base).

    • Wait 15 minutes for ring opening.

    • Collect as hazardous waste.

References

  • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10920656, 4H-3,1-Benzoxazin-4-one.[6] Link

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: 4-Fluoroaniline - Toxicological Information. Link

  • Gütschow, M., et al. (1998). 2-(Diethylamino)thieno[1,3]oxazin-4-ones as stable inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 41(10), 1729–1740. (Establishes benzoxazinone acylation mechanism). Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one
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